3-Hexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHFHIRKBAQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021608 | |
| Record name | 3-Hexanone | |
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Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid | |
| Record name | 3-Hexanone | |
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| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
123.00 to 124.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
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| Record name | 3-Hexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.812-0.818 | |
| Record name | 3-Hexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
13.9 [mmHg] | |
| Record name | 3-Hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
589-38-8, 63072-44-6 | |
| Record name | 3-Hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-38-8 | |
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| Record name | 3-Hexanone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanone, methyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexanone | |
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| Record name | 3-Hexanone | |
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| Record name | Hexan-3-one | |
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| Record name | 3-HEXANONE | |
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| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
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Melting Point |
-55.5 °C | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Hexanone from 3-Hexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical synthesis of 3-hexanone via the oxidation of its corresponding secondary alcohol, 3-hexanol (B165604). The oxidation of secondary alcohols is a fundamental and crucial transformation in organic synthesis, yielding ketones that serve as vital intermediates in the production of fine chemicals, pharmaceuticals, and other high-value materials. This guide details several common and effective oxidation methodologies, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate practical application in a research and development setting.
Reaction Overview
The conversion of 3-hexanol, a secondary alcohol, to this compound, a ketone, involves the removal of a hydride equivalent from the alcohol.[1] This process requires an oxidizing agent to accept the electrons. The general transformation is illustrated below:
Chemical Equation: CH₃CH₂CH(OH)CH₂CH₂CH₃ + [Oxidizing Agent] → CH₃CH₂C(=O)CH₂CH₂CH₃ + [Reduced Agent]
A variety of oxidizing agents can be employed, each with distinct advantages concerning reaction conditions, selectivity, cost, and environmental impact.[1] The choice of oxidant is often dictated by the presence of other functional groups within the substrate and the desired scale of the reaction.
Core Oxidation Mechanisms
Most alcohol oxidations proceed through a common mechanistic framework. The key steps generally involve the formation of an intermediate ester (e.g., a chromate, chloro(dimethyl)sulfonium, or periodinane ester) followed by an E2-like elimination.[2] In this step, a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and cleavage of the bond to the oxidant.[2]
Caption: General mechanistic pathway for alcohol oxidation.
Comparative Analysis of Oxidation Methods
Several classes of reagents are effective for the oxidation of 3-hexanol. The following table summarizes the typical reaction conditions and yields for the most prominent methods.
| Oxidation Method | Reagent(s) | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone (B3395972) | 0 to 25 | 0.5 - 2 h | 85-95 | Strong acid; not suitable for acid-sensitive substrates. Cr(VI) is toxic.[3][4] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (B109758) | -78 to -60 | 1 - 3 h | 90-98 | Mild conditions, avoids toxic metals. Produces volatile, malodorous dimethyl sulfide.[5][6] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | 20 - 25 | 0.5 - 2 h | 90-98 | Very mild, neutral pH, high selectivity. Reagent is expensive and potentially explosive.[7][8][9] |
| Hypochlorite Oxidation | NaOCl, CH₃COOH | Acetic Acid or CH₂Cl₂ | 15 - 25 | 1 - 2 h | ~95 | Inexpensive, environmentally benign "green" alternative to heavy metal oxidants.[10][11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for performing the oxidation of 3-hexanol using the aforementioned reagents.
Protocol 1: Jones Oxidation
This method uses chromic acid, prepared in situ, to oxidize the alcohol. The reaction is rapid and high-yielding but uses a carcinogenic Cr(VI) reagent and is conducted under strongly acidic conditions.[3]
Reagents:
-
3-Hexanol
-
Jones Reagent (Chromium trioxide in aqueous sulfuric acid)
-
Acetone (solvent)
-
Isopropyl alcohol (for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hexanol (e.g., 10.2 g, 0.1 mol) in 50 mL of acetone.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[4]
-
Add the Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C throughout the addition. The color of the solution will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[12]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color is no longer visible.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation to yield crude this compound.
-
Purify the product by fractional distillation.
Protocol 2: Swern Oxidation
The Swern oxidation is a widely used method known for its mild reaction conditions and high yields, avoiding the use of heavy metals.[13] The reaction must be performed at low temperatures (-78 °C) and produces dimethyl sulfide, which has a strong, unpleasant odor.[6]
Caption: Standard experimental workflow for a Swern oxidation.
Reagents:
-
3-Hexanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a thermometer, and two dropping funnels.
-
Add anhydrous dichloromethane (DCM) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add oxalyl chloride (e.g., 1.1 equivalents) dropwise.[14]
-
Slowly add a solution of DMSO (e.g., 2.2 equivalents) in DCM from a dropping funnel, keeping the internal temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of 3-hexanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.[14]
-
Add triethylamine (Et₃N, e.g., 5.0 equivalents) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C.[14]
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
Protocol 3: Dess-Martin Oxidation
This method employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which is highly selective and operates under very mild, neutral conditions at room temperature.[7]
Reagents:
-
3-Hexanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, solvent)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275)
Procedure:
-
To a stirred solution of 3-hexanol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (e.g., 1.1-1.5 equivalents) in one portion.[8]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC (typically complete in 0.5-2 hours).[15]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to afford the product, which can be further purified if necessary.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ursula.chem.yale.edu [ursula.chem.yale.edu]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
An In-Depth Technical Guide to the Reaction Mechanisms of 3-Hexanone in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reaction mechanisms of 3-hexanone, a significant ketone in organic synthesis. It details key transformations including enolization, nucleophilic additions, reductions, and oxidations. The information is presented to be a valuable resource for professionals in research and drug development, offering insights into the reactivity and synthetic utility of this versatile molecule.
Enolization: The Gateway to Alpha-Carbon Reactivity
The presence of α-hydrogens in this compound allows for the formation of two regioisomeric enolates under basic or acidic conditions. The regioselectivity of enolate formation is a critical factor in controlling the outcome of subsequent reactions.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered proton at the C-2 position. This is favored under conditions of strong, bulky bases (e.g., Lithium diisopropylamide - LDA) at low temperatures.
-
Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate, is formed by the removal of a proton from the C-4 position. This is favored under conditions that allow for equilibration, such as weaker bases (e.g., sodium ethoxide) at higher temperatures.
The enolates of this compound are key intermediates in a variety of reactions, including aldol (B89426) condensations and alkylations, allowing for the formation of new carbon-carbon bonds at the α-position.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. These reactions are fundamental to constructing more complex molecules.
Grignard Reaction
The addition of a Grignar reagent, such as methylmagnesium bromide (CH₃MgBr), to this compound results in the formation of a tertiary alcohol after acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds at the carbonyl carbon.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones. Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), yields an alkene. This reaction is particularly useful as it forms the double bond at a defined position.
Reduction of the Carbonyl Group
The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and reaction conditions employed.
Reduction to an Alcohol
Reduction of this compound with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-hexanol, a secondary alcohol.
Deoxygenation to an Alkane
Complete removal of the carbonyl oxygen to form an alkane (hexane) can be achieved under either acidic or basic conditions.
-
Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.[1]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. This method is ideal for substrates that are sensitive to acid.[2]
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent alkyl groups. For this compound, the propyl group has a higher migratory aptitude than the ethyl group. Therefore, the major product is ethyl propionate (B1217596). A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
Quantitative Data Summary
The following table summarizes available quantitative data for the reactions of this compound and related ketones. Data for this compound is prioritized; where unavailable, data for structurally similar ketones is provided as a reference.
| Reaction | Substrate | Reagents | Conditions | Product(s) | Yield (%) | Rate Constant | Reference |
| H-abstraction | This compound | Cl• | 260-333 K, 1 Torr | HCl + C₆H₁₁O• | 98 ± 8 | k = (1.6 ± 0.4) x 10⁻⁹ exp[(-884 ± 69)/T] cm³ molecule⁻¹ s⁻¹ | [5] |
| Grignard Addition | This compound | CH₃MgBr, then H₃O⁺ | Ether | 3-Methyl-3-hexanol | N/A | N/A | [6] |
| Clemmensen Reduction | Aliphatic Ketones | Zn(Hg), HCl | Reflux | Alkane | Generally low (<50%) | N/A | [7] |
| Wolff-Kishner Reduction | General Ketones | N₂H₄, KOH, Ethylene Glycol | 150-200 °C | Alkane | Typically high | N/A | [2] |
| Baeyer-Villiger Oxidation | 3-Methylcyclohexanone | Oxone | Aqueous, low temp. | 3-Methyl-ε-caprolactone & 5-Methyl-ε-caprolactone | Low | N/A | [8] |
Detailed Experimental Protocols
The following are representative experimental protocols for key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and desired scales.
Protocol 1: Grignard Reaction of this compound with Methylmagnesium Bromide
Objective: To synthesize 3-methyl-3-hexanol from this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.
-
Add this compound (1 equivalent) dissolved in anhydrous diethyl ether to the flask.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 equivalents) from the dropping funnel to the stirred solution of this compound over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude 3-methyl-3-hexanol.
-
Purify the product by distillation or column chromatography.
Protocol 2: Wolff-Kishner Reduction of this compound
Objective: To synthesize hexane from this compound.
Materials:
-
This compound
-
Potassium hydroxide
-
Diethylene glycol
-
Round-bottom flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).
-
Add potassium hydroxide pellets (4-5 equivalents) to the mixture.
-
Heat the mixture to reflux (around 180-200 °C) and maintain for 3-4 hours. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a low-boiling hydrocarbon solvent (e.g., pentane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain hexane.
Protocol 3: Baeyer-Villiger Oxidation of this compound
Objective: To synthesize ethyl propionate from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation to obtain crude ethyl propionate.
-
Purify the product by fractional distillation.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Ethyl propionate | 105-37-3 [chemicalbook.com]
- 4. プロピオン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homework.study.com [homework.study.com]
- 7. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
Spectroscopic Analysis of 3-Hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-hexanone (ethyl propyl ketone), a common organic solvent and synthetic intermediate. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃ (C1) | ~1.05 | Triplet | ~7.4 |
| CH₂ (C2) | ~2.42 | Quartet | ~7.4 |
| CH₂ (C4) | ~2.38 | Triplet | ~7.4 |
| CH₂ (C5) | ~1.57 | Sextet | ~7.4 |
| CH₃ (C6) | ~0.92 | Triplet | ~7.4 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon (Position) | Chemical Shift (δ) ppm |
| C1 | ~7.8 |
| C2 | ~35.7 |
| C3 (C=O) | ~211.5 |
| C4 | ~44.8 |
| C5 | ~17.5 |
| C6 | ~13.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A sample of this compound (typically 5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[1][2] The tube is then placed in the NMR spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[3] For the less sensitive ¹³C NMR, a greater number of scans is required, often taking 20-60 minutes to acquire.[2] The field is locked on the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3] The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1717 | Strong | C=O (Ketone) stretch |
| ~2870-2960 | Strong | C-H (alkane) stretch |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[4] The plates are then mounted in a sample holder and placed in the beam path of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).[5] A background spectrum of the clean, empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Data Presentation
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - C₂H₅]⁺ or [CH₃CH₂CH₂CO]⁺ |
| 57 | Very High | [M - C₃H₇]⁺ or [CH₃CH₂CO]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
This compound, being a volatile organic compound, is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS).[7] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7] The detector records the abundance of each ion, generating the mass spectrum.
Interrelation of Spectroscopic Data
The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural characterization of this compound.
Caption: Relationship between spectroscopic techniques and structural information for this compound.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. massbank.eu [massbank.eu]
Physical properties of ethyl propyl ketone
An In-depth Technical Guide on the Physical Properties of Ethyl Propyl Ketone
Introduction
Ethyl propyl ketone, systematically known as 3-Hexanone, is an organic compound with the chemical formula C₆H₁₂O.[1] It is a ketone that finds application as a solvent and a chemical intermediate in various industrial processes.[1][2] This document provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The physical properties of ethyl propyl ketone (this compound) are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₁₂O[1][3] |
| Molar Mass | 100.16 g/mol [1][3] |
| Appearance | Colorless to slightly yellow liquid.[1][3] |
| Odor | Described as having sweet, fruity, waxy, and grape-like notes.[1] |
| Density | 0.812 - 0.82 g/cm³ at 20-25 °C.[1][3][4] |
| Melting Point | -55 °C[3][4] |
| Boiling Point | 118 - 125 °C[1][3][4] |
| Flash Point | 20 °C (68 °F) to 35 °C (95 °F).[1][3] |
| Water Solubility | 14 - 14.7 g/L.[1][3] |
| Vapor Pressure | 12.1 mmHg at 25 °C.[3] |
| Refractive Index | 1.400 - 1.401 (at 20 °C, for the sodium D-line).[3][4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of a liquid compound like ethyl propyl ketone are provided below.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[5][6] For higher precision, a pycnometer or a pipette can be used for volume measurement.
Methodology:
-
Preparation: Ensure the graduated cylinder is clean and completely dry.
-
Tare Mass: Place the empty graduated cylinder on an electronic balance and tare the balance to zero.[5]
-
Volume Measurement: Carefully pour a specific volume of ethyl propyl ketone (e.g., 20 mL) into the graduated cylinder. Read the volume at the bottom of the meniscus with your eyes level to the marking to avoid parallax error.[6]
-
Mass Measurement: Place the graduated cylinder containing the liquid back onto the tared balance and record the mass of the liquid.[5]
-
Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[5]
-
Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.[7]
Caption: Workflow for determining the density of a liquid.
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For ethyl propyl ketone, this occurs at a sub-zero temperature, requiring a specialized cooling apparatus. The general principle using the capillary method is described.
Methodology:
-
Sample Preparation: A small amount of the solidified (frozen) compound is crushed into a fine powder.[8]
-
Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped or dropped through a long glass tube to pack the sample tightly into the sealed end, to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) equipped with a calibrated thermometer or digital sensor and a cooling system.[9][10]
-
Approximate Determination: The sample is warmed rapidly to find an approximate melting range. The apparatus is then allowed to cool.[9]
-
Accurate Determination: A new sample is prepared and heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[9]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9]
Caption: Workflow for determining the melting point of a solid.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to change into a gas. The micro-reflux method is suitable when only a small sample volume is available.[11]
Methodology:
-
Apparatus Setup: A small amount of ethyl propyl ketone (a few mL) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end down.[12]
-
Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.[11][13]
-
Observation: As the liquid heats, trapped air will first bubble out of the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary's open end.[14]
-
Cooling and Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The assembly is allowed to cool slowly.[14]
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.[11][14]
Caption: Workflow for determining the boiling point of a liquid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethyl propyl ketone supplier, Ethyl propyl ketone manufacturer - HANGZHOU BETTER CHEMTECH LTD [betterchemtech.com]
- 3. chembk.com [chembk.com]
- 4. ethyl propyl ketone [stenutz.eu]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. embibe.com [embibe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Video: Boiling Points - Procedure [jove.com]
Keto-Enol Tautomerization of 3-Hexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the keto-enol tautomerization of 3-hexanone, a fundamental process in organic chemistry with implications in reaction mechanisms and drug development. While direct quantitative experimental data for this compound is limited, this document outlines the theoretical framework, catalytic mechanisms, and influencing factors governing its tautomeric equilibrium. Detailed experimental protocols using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, adapted for the anticipated low enol content of simple acyclic ketones. Furthermore, the guide highlights the utility of computational chemistry in elucidating the thermodynamic and kinetic parameters of this transformation. This document serves as a valuable resource for researchers seeking to understand, quantify, and manipulate the keto-enol equilibrium of this compound and related carbonyl compounds.
Introduction
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] This equilibrium is a cornerstone of organic chemistry, influencing the reactivity of carbonyl compounds. The enol form, though often the minor component in the equilibrium for simple ketones, is a key nucleophilic intermediate in many reactions, including halogenation, alkylation, and aldol (B89426) condensations.[1][2]
This compound, a simple acyclic ketone, is expected to exist predominantly in its keto form. However, understanding the dynamics of its equilibrium with the corresponding enol tautomers is crucial for predicting its chemical behavior and designing synthetic strategies. This guide provides a detailed examination of the keto-enol tautomerization of this compound, addressing its mechanism, equilibrium, and the analytical methods for its study.
Tautomeric Structures of this compound
This compound can form two possible enol structures through the deprotonation of an α-hydrogen from either carbon-2 or carbon-4.[3] This results in (Z/E)-hex-2-en-3-ol and (Z/E)-hex-3-en-3-ol. The formation of these tautomers is a reversible process, with the keto form generally being more stable for simple ketones.[1]
Catalysis of Tautomerization
The interconversion between the keto and enol forms of this compound is slow in neutral conditions but is significantly accelerated by acid or base catalysis.[1]
Acid Catalysis
Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base (e.g., water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol.[2][4]
Base Catalysis
In the presence of a base, an α-hydrogen is removed to form an enolate ion. Subsequent protonation of the enolate oxygen by a protic solvent or a weak acid yields the enol.[5]
Quantitative Analysis of the Tautomeric Equilibrium
Direct experimental determination of the equilibrium constant (Keq) for the keto-enol tautomerization of this compound is challenging due to the expected low concentration of the enol tautomers. However, spectroscopic and computational methods can be employed to estimate these values.
Spectroscopic Data
-
¹H NMR Spectrum: The proton NMR spectrum of this compound is well-documented.[6]
-
Mass Spectrum: The mass spectrum of this compound is also available, providing information on its fragmentation pattern.
Thermodynamic and Kinetic Considerations
For simple acyclic ketones, the keto form is thermodynamically more stable than the enol form.[7] The equilibrium constant (Keq = [enol]/[keto]) is therefore typically much less than 1.
The rate of enolization can be influenced by the choice of catalyst and reaction conditions. The formation of the kinetic versus the thermodynamic enolate can be controlled by the base used and the temperature.[8][9] A bulky, strong base at low temperatures, such as lithium diisopropylamide (LDA), favors the formation of the kinetic enolate (from the less substituted α-carbon), while a weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate (from the more substituted α-carbon).[8][9]
Table 1: Summary of Expected Quantitative Data for this compound Keto-Enol Tautomerization
| Parameter | Expected Value/Trend | Notes |
| Equilibrium Constant (Keq) | Very low (<< 1) | The keto form is significantly more stable for simple acyclic ketones.[1] |
| ΔG° (Gibbs Free Energy) | Positive | Reflects the higher stability of the keto form. |
| ΔH° (Enthalpy) | Positive | The C=O double bond is generally stronger than a C=C double bond, making the keto form enthalpically favored. |
| ΔS° (Entropy) | Can be positive or negative | The change in entropy is influenced by factors such as solvent ordering around the more polar keto form. |
| Rate of Tautomerization | Slow (uncatalyzed), Fast (catalyzed) | Acid and base catalysis significantly increase the rate of interconversion.[1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the keto-enol equilibrium of this compound. These protocols are adapted from established methods for other carbonyl compounds and are designed to address the anticipated low enol concentration.[10][11][12]
NMR Spectroscopy for Equilibrium Constant Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.[13]
Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerization of this compound in various deuterated solvents.
Materials:
-
This compound (high purity)
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of this compound in each deuterated solvent at a known concentration (e.g., 0.1 M).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is critical for detecting the low concentration of enol tautomers.
-
Spectral Analysis:
-
Identify the characteristic signals for the keto form of this compound.
-
Search for the expected signals of the enol tautomers. The vinylic proton of the enol is expected to appear in the range of 4.5-5.5 ppm.
-
Carefully integrate the signals corresponding to the keto and enol forms. For accurate quantification, it is crucial to integrate non-overlapping peaks.
-
-
Calculation of Keq: The equilibrium constant is calculated using the following equation: Keq = (Integral of enol proton) / (Integral of a specific keto proton * stoichiometry factor) The stoichiometry factor accounts for the number of protons giving rise to each signal.[12]
-
Variable Temperature Studies: To determine the thermodynamic parameters (ΔH° and ΔS°), repeat the NMR measurements at different temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed.[11]
UV-Vis Spectroscopy for Qualitative and Quantitative Analysis
UV-Vis spectroscopy can be used to study keto-enol equilibria, as the keto and enol forms have different absorption maxima.[14][15] The enol form, with its C=C-OH chromophore, typically absorbs at a longer wavelength than the isolated carbonyl group of the keto form.[14]
Objective: To qualitatively observe the enol form of this compound and potentially quantify the equilibrium constant.
Materials:
-
This compound (high purity)
-
Solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the n → π* transition of the keto form (typically around 280 nm for simple ketones).
-
Look for a separate, weaker absorption band at a longer wavelength, which can be attributed to the π → π* transition of the enol form.
-
-
Quantitative Analysis (if possible): If the molar absorptivity of the enol form can be determined or estimated, the Beer-Lambert law can be used to calculate the concentration of the enol and subsequently the equilibrium constant.[16] This is often challenging for simple ketones due to the low enol concentration and overlapping peaks.
Computational Chemistry Approach
Given the challenges in experimental quantification, computational chemistry provides a powerful alternative for investigating the keto-enol tautomerization of this compound.[17][18][19] Density Functional Theory (DFT) calculations can be used to determine the geometries, relative energies, and thermodynamic properties of the keto and enol tautomers.[17][19]
Methodology:
-
Software: Gaussian, Spartan, or other quantum chemistry packages.
-
Method: A suitable level of theory, such as B3LYP with a 6-31G* or larger basis set, should be employed.
-
Calculations:
-
Geometry optimization of the keto and all possible enol structures.
-
Frequency calculations to confirm that the optimized structures are true minima and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Transition state searches to determine the activation energies for the tautomerization reactions.
-
Solvent effects can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[19]
-
Visualizations
Tautomerization Pathways
Caption: Acid- and base-catalyzed tautomerization pathways of this compound.
Experimental Workflow for Keq Determination
Caption: Workflow for experimental and computational determination of Keq.
Factors Influencing Keto-Enol Equilibrium
Caption: Key factors influencing the keto-enol equilibrium of this compound.
Conclusion
The keto-enol tautomerization of this compound, while heavily favoring the keto form, is a critical aspect of its chemical reactivity. This technical guide has provided a thorough overview of the theoretical underpinnings, catalytic mechanisms, and analytical approaches for studying this equilibrium. Although direct quantitative experimental data for this compound is scarce, the detailed protocols for NMR and UV-Vis spectroscopy, along with the framework for computational analysis, offer a robust strategy for its investigation. For researchers in drug development and organic synthesis, a deep understanding of these principles is essential for predicting reaction outcomes and designing novel molecular entities. The methodologies and concepts presented herein provide a solid foundation for further exploration into the fascinating world of tautomerism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How many enol structures of the 3hexanone are poss class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. This compound(589-38-8) 1H NMR spectrum [chemicalbook.com]
- 7. Kinetic vs thermodynamic enolization. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]
- 18. sanad.iau.ir [sanad.iau.ir]
- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of 3-Hexanone from (E)-3-Hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-hexanone from the starting material (E)-3-hexene. The primary methodologies discussed are the two-step hydration-oxidation sequence and the direct Wacker-Tsuji oxidation. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in the selection and implementation of the most suitable synthetic route for their specific needs.
Synthetic Strategies
The conversion of an internal alkene, such as (E)-3-hexene, to a ketone can be achieved through two main strategies:
-
Two-Step Hydration-Oxidation: This is a reliable and widely used approach. The first step involves the hydration of the carbon-carbon double bond to form an alcohol, 3-hexanol (B165604). Since (E)-3-hexene is a symmetrical alkene, the regioselectivity of the hydration is not a concern, as it will yield the same alcohol product regardless of whether the hydroxyl group is added to the third or fourth carbon. The second step is the oxidation of the secondary alcohol, 3-hexanol, to the corresponding ketone, this compound.
-
Direct Oxidation: The Wacker-Tsuji oxidation offers a more direct route, converting the alkene to a ketone in a single step using a palladium catalyst. While often employed for terminal alkenes to produce methyl ketones, this method can also be applied to internal alkenes.
Two-Step Synthesis: Hydration of (E)-3-Hexene to 3-Hexanol
Two primary methods for the hydration of (E)-3-hexene to 3-hexanol are hydroboration-oxidation and oxymercuration-demercuration.
Hydroboration-Oxidation
This method involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. For symmetrical internal alkenes, this reaction is straightforward and typically proceeds with high yield.
Experimental Protocol:
A detailed protocol for a similar internal alkene, cis-2-methyl-3-hexene, can be adapted for (E)-3-hexene:
-
Hydroboration:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is flushed with dry nitrogen.
-
(E)-3-hexene (10 mmol) is added to the flask via syringe, followed by 10 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
The flask is cooled to 0 °C in an ice bath.
-
A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) in THF (3.7 mL, 3.7 mmol) is added dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
-
-
Oxidation:
-
The reaction mixture is cooled back to 0 °C with an ice bath.
-
3.0 mL of a 3 M aqueous sodium hydroxide (B78521) solution is added slowly and carefully.
-
Following the NaOH addition, 3.0 mL of 30% hydrogen peroxide solution is added dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
20 mL of diethyl ether is added to the reaction mixture, and the contents are transferred to a separatory funnel.
-
The organic layer is separated and washed sequentially with 20 mL of water and 20 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
The drying agent is filtered off, and the solvent is removed using a rotary evaporator.
-
The crude 3-hexanol is purified by fractional distillation.
-
Oxymercuration-Demercuration
This method involves the addition of mercury(II) acetate (B1210297) to the alkene in the presence of water, followed by in-situ reduction with sodium borohydride (B1222165). This reaction also proceeds without carbocation rearrangement.[1][2]
Experimental Protocol:
-
Oxymercuration:
-
In a round-bottom flask, (E)-3-hexene (10 mmol) is dissolved in a mixture of 10 mL of THF and 10 mL of water.
-
Mercury(II) acetate (10 mmol) is added to the stirred solution at room temperature.
-
The reaction mixture is stirred for 1 hour, or until the disappearance of the alkene is confirmed by TLC or GC analysis.
-
-
Demercuration:
-
The reaction mixture is cooled in an ice bath.
-
A solution of sodium borohydride (5 mmol) in 10 mL of 3 M aqueous sodium hydroxide is added dropwise.
-
The mixture is stirred for 1 hour at room temperature.
-
-
Work-up and Isolation:
-
The mixture is extracted twice with 20 mL portions of diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the resulting 3-hexanol is purified by distillation.
-
Two-Step Synthesis: Oxidation of 3-Hexanol to this compound
The secondary alcohol, 3-hexanol, can be oxidized to this compound using various reagents. Pyridinium (B92312) chlorochromate (PCC) and Jones reagent are common choices.
Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a milder oxidizing agent that is effective for converting secondary alcohols to ketones without over-oxidation.[3]
Experimental Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (15 mmol) and Celite in 50 mL of anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, a solution of 3-hexanol (10 mmol) in 10 mL of DCM is added in one portion.[4]
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure.
-
The crude this compound is purified by distillation.
Oxidation with Jones Reagent
Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a strong oxidizing agent that readily converts secondary alcohols to ketones.[5][6]
Experimental Protocol:
-
A solution of 3-hexanol (10 mmol) in 20 mL of acetone is prepared in a flask and cooled in an ice bath.
-
Jones reagent is prepared by dissolving 2.7 g of chromium trioxide in 2.3 mL of concentrated sulfuric acid and diluting with water to a final volume of 10 mL.
-
The Jones reagent is added dropwise to the stirred solution of the alcohol at a rate that maintains the reaction temperature below 20 °C. The appearance of a green precipitate of chromium(III) salts indicates the progress of the reaction.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.
-
The excess oxidizing agent is quenched by the addition of a small amount of isopropanol (B130326) until the orange color disappears.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The ether extract is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the this compound is purified by distillation.
Direct Synthesis: Wacker-Tsuji Oxidation of (E)-3-Hexene
The Wacker-Tsuji oxidation provides a direct conversion of (E)-3-hexene to this compound. A palladium/iron co-catalyst system under an oxygen atmosphere has been shown to be effective for the oxidation of internal alkenes.[7]
Experimental Protocol:
-
To a reaction vessel, add PdCl₂ (0.050 mmol) and Fe(III) citrate·nH₂O (0.050 mmol).
-
Purge the vessel with oxygen.
-
Add 3.0 mL of 1,2-dimethoxyethane (B42094) (DME) and 1.0 mL of H₂O, and stir the mixture at room temperature.
-
Slowly add (E)-3-hexene (0.50 mmol) over 23 hours using a syringe pump.
-
Stir the reaction mixture for an additional hour (24 hours total).
-
The product can be derivatized to 2,4-dinitrophenylhydrazone for characterization, or the crude material can be purified by silica gel column chromatography to yield this compound.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference(s) |
| Hydroboration-Oxidation + PCC Oxidation | (E)-3-Hexene | 1. BH₃•THF, H₂O₂, NaOH2. PCC, Celite, DCM | High | [4] |
| Hydroboration-Oxidation + Jones Oxidation | (E)-3-Hexene | 1. BH₃•THF, H₂O₂, NaOH2. CrO₃, H₂SO₄, Acetone | High | [5][6] |
| Oxymercuration-Demercuration + PCC Oxidation | (E)-3-Hexene | 1. Hg(OAc)₂, H₂O, THF; NaBH₄2. PCC, Celite, DCM | High | [1][4] |
| Oxymercuration-Demercuration + Jones Oxidation | (E)-3-Hexene | 1. Hg(OAc)₂, H₂O, THF; NaBH₄2. CrO₃, H₂SO₄, Acetone | High | [1][5] |
| Wacker-Tsuji Oxidation | (E)-3-Hexene | PdCl₂, Fe(III) citrate·nH₂O, O₂, DME, H₂O | Moderate | [7] |
Product Characterization: this compound
| Property | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 2.41 (t, 2H), 2.38 (t, 2H), 1.60 (sextet, 2H), 1.04 (t, 3H), 0.91 (t, 3H) | [8][9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 211.5 (C=O), 44.9 (CH₂), 35.8 (CH₂), 17.5 (CH₂), 13.8 (CH₃), 7.8 (CH₃) | [8] |
| IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1717 (C=O stretch, strong) | [10][11] |
| Mass Spec (EI) | m/z (%): 57 (100), 29 (65), 71 (50), 43 (40), 100 (M+, 10) | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solved 6. The 'H and 13C NMR spectra for this compound are | Chegg.com [chegg.com]
- 9. This compound(589-38-8) 1H NMR spectrum [chemicalbook.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Hexanone via Grignard Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-hexanone, a valuable ketone in organic synthesis, utilizing the Grignard reaction. The document outlines the core reaction mechanism, detailed experimental protocols, and key quantitative data, tailored for professionals in chemical research and development.
Introduction and Synthetic Strategy
The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds.[1] It involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbon of a carbonyl group, such as in an aldehyde or ketone.[2][3] For the synthesis of this compound, a common and efficient strategy involves a two-step process:
-
Grignard Addition: The reaction of a suitable Grignard reagent with an aldehyde to form the secondary alcohol, 3-hexanol (B165604). Two primary combinations are feasible: the reaction of propylmagnesium bromide with propanal or the reaction of ethylmagnesium bromide with butanal.[4][5]
-
Oxidation: The subsequent oxidation of the resulting 3-hexanol to yield the target ketone, this compound.[4]
This guide will focus on the synthesis pathway commencing from 1-propanol, which serves as the precursor for both the Grignard reagent (propylmagnesium bromide) and the aldehyde (propanal).[4][6]
Reaction Mechanism
The synthesis proceeds through a well-established mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[2][3] The mechanism involves the following key stages:
-
Nucleophilic Attack: The nucleophilic propyl group from the propylmagnesium bromide attacks the electrophilic carbonyl carbon of propanal. This step breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[1]
-
Protonation (Workup): The reaction mixture is treated with a weak acid, typically in an aqueous solution (acidic workup), to protonate the alkoxide intermediate, yielding 3-hexanol.[7]
-
Oxidation: The secondary alcohol, 3-hexanol, is then oxidized using a suitable oxidizing agent, such as a chromium-based reagent (e.g., potassium dichromate in sulfuric acid), to produce this compound.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Successful synthesis requires strict adherence to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[8] All glassware must be thoroughly flame-dried or oven-dried before use.
Protocol 1: Preparation of Propylmagnesium Bromide
-
Setup: Equip a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Reagents: Add magnesium turnings to the flask. A small crystal of iodine can be added as an activating agent.[9]
-
Initiation: In the dropping funnel, place a solution of 1-bromopropane (B46711) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction may need gentle warming to initiate, which is indicated by bubbling and the disappearance of the iodine color.[9]
-
Addition: Once the reaction begins, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[10]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting grey, cloudy solution is the Grignard reagent.
Protocol 2: Synthesis of 3-Hexanol
-
Cooling: Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath.
-
Aldehyde Addition: Prepare a solution of propanal in anhydrous diethyl ether and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quenching (Workup): Cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[10] Alternatively, pour the reaction mixture over ice and then add dilute acid (e.g., H₂SO₄ or HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 3-hexanol.
Protocol 3: Oxidation to this compound
-
Oxidizing Solution: Prepare a solution of potassium dichromate (K₂Cr₂O₇) in water and concentrated sulfuric acid. Cool this solution in an ice bath.
-
Addition of Alcohol: Slowly add the crude 3-hexanol to the stirred oxidizing solution, maintaining a low temperature.
-
Reaction: After the addition, allow the reaction to stir at room temperature for several hours or until the color changes from orange to green, indicating the consumption of Cr(VI).
-
Isolation: Isolate the this compound product, typically through steam distillation or extraction with a suitable solvent.
-
Purification: Purify the crude this compound by fractional distillation.
Experimental Workflow
The overall laboratory workflow can be visualized as a sequence of distinct stages, from reagent preparation to final product purification.
Caption: High-level experimental workflow for this compound synthesis.
Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis. Yields are illustrative and can vary based on experimental conditions and technique.
| Parameter | Reagent / Condition | Stoichiometry (Molar Eq.) | Notes |
| Grignard Formation | |||
| Alkyl Halide | 1-Bromopropane | 1.0 | Limiting reagent for this step. |
| Metal | Magnesium Turnings | 1.1 - 1.2 | Slight excess to ensure full conversion of halide. |
| Solvent | Anhydrous Diethyl Ether | - | Must be strictly anhydrous.[8] |
| Grignard Addition | |||
| Aldehyde | Propanal | 0.9 - 1.0 | Added slowly at 0 °C. |
| Reaction Time | 1 hour | - | Post-addition at room temperature. |
| Oxidation | |||
| Oxidizing Agent | K₂Cr₂O₇ / H₂SO₄ | ~0.4 (K₂Cr₂O₇) | Stoichiometry depends on the specific oxidant used. |
| Overall Yield | |||
| Expected Yield | This compound | 60-75% | Overall yield from 1-bromopropane. |
Safety and Handling
-
Grignard Reagents: Are highly flammable, corrosive, and react violently with water. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[8]
-
Diethyl Ether: Is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood and avoid all sources of ignition.
-
Chromium Reagents: Potassium dichromate is highly toxic and a known carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
This guide provides a comprehensive framework for the synthesis of this compound. For specific applications, optimization of reaction conditions may be necessary to maximize yield and purity.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Solved Retrosynthetic Analysis of 3-Hexanol: Two Options CH | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydration of 3-Hexyne to 3-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-hexanone through the hydration of 3-hexyne (B1328910). This compound is a valuable ketone intermediate in various organic syntheses, including the development of pharmaceutical compounds. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and product characterization data.
Introduction
The hydration of alkynes is a fundamental organic transformation that yields carbonyl compounds. For internal, symmetrical alkynes such as 3-hexyne, hydration results in the formation of a single ketone product, this compound. This specificity makes it a reliable synthetic route. The two principal methods for achieving this transformation are acid-catalyzed hydration, often facilitated by a mercury(II) salt, and hydroboration-oxidation. Both methods proceed through an intermediate enol which rapidly tautomerizes to the more stable keto form.[1]
Reaction Mechanisms
The conversion of 3-hexyne to this compound can be achieved through two primary pathways, each with its distinct mechanism.
Acid-Catalyzed Hydration
Acid-catalyzed hydration of 3-hexyne, typically in the presence of a mercury(II) sulfate (B86663) catalyst, proceeds via a Markovnikov addition of water across the triple bond.[2] Since 3-hexyne is symmetrical, the addition of the hydroxyl group can occur on either of the two sp-hybridized carbons, leading to the same enol intermediate. This enol then undergoes keto-enol tautomerization to yield this compound.
The reaction is initiated by the electrophilic addition of the mercury(II) ion to the alkyne, forming a mercurinium ion intermediate. Water then attacks the more substituted carbon (in this symmetrical case, either carbon of the original triple bond), followed by deprotonation to yield a mercury-containing enol. Subsequent protonolysis of the carbon-mercury bond and tautomerization of the resulting enol gives the final ketone product.
Caption: Acid-Catalyzed Hydration Pathway for 3-Hexyne.
Hydroboration-Oxidation
The hydroboration-oxidation of 3-hexyne provides an alternative route to this compound. This two-step process begins with the syn-addition of a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH3-THF) across the triple bond to form a vinylborane (B8500763).[3] Subsequent oxidation of the vinylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the enol intermediate.[4] This enol then tautomerizes to this compound. For internal alkynes, this method is straightforward and produces the corresponding ketone.[5]
Caption: Hydroboration-Oxidation Pathway for 3-Hexyne.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from 3-hexyne. Specific yields may vary depending on the reaction scale and purification techniques.
Representative Protocol for Acid-Catalyzed Hydration
This protocol is adapted from a general procedure for the hydration of terminal alkynes and is presented as a representative method for the hydration of 3-hexyne.
Materials:
-
3-hexyne
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Mercury(II) Sulfate (HgSO₄)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to deionized water.
-
To the acidic solution, add a catalytic amount of mercury(II) sulfate and stir until dissolved.
-
Add 3-hexyne to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation.
Representative Protocol for Hydroboration-Oxidation
This protocol is a generalized procedure for the hydroboration-oxidation of an internal alkyne.
Materials:
-
3-hexyne
-
Borane-tetrahydrofuran complex (BH₃-THF)
-
Tetrahydrofuran (THF), anhydrous
-
3M Sodium Hydroxide (B78521) (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether (or other suitable organic solvent)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexyne in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF) to the stirred solution of 3-hexyne.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time to ensure the completion of the hydroboration step.
-
Cool the reaction mixture again in an ice bath and slowly add 3M sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below a safe threshold.
-
After the addition of hydrogen peroxide, remove the ice bath and stir the mixture at room temperature for a few hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by distillation.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Hexyne | 82.14 | 81 | 0.723 |
| This compound | 100.16 | 123-124 | 0.814 |
Typical Reaction Conditions
| Parameter | Acid-Catalyzed Hydration | Hydroboration-Oxidation |
| Catalyst/Reagent | H₂SO₄, HgSO₄ | 1. BH₃-THF; 2. H₂O₂, NaOH |
| Solvent | Water/Aqueous Acid | Tetrahydrofuran (THF) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | Several hours | 1-3 hours |
| Yield | Generally Good to High | Generally Good to High |
Note: Specific yields for the hydration of 3-hexyne are not widely reported in the readily available literature and can be highly dependent on the specific reaction conditions and scale.
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1717 cm⁻¹[6] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal around 211 ppm; other aliphatic carbon signals in the range of 7-45 ppm. |
| ¹H NMR Spectroscopy | Signals corresponding to the ethyl and propyl groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 100; characteristic fragmentation pattern. |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis and purification of this compound from 3-hexyne.
References
An In-depth Technical Guide to the Synthesis of 3-Hexanone from Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-hexanone, a valuable solvent and chemical intermediate, starting from the fundamental building block of acetylene (B1199291). This document details the core synthetic pathway, including reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research.
Introduction
This compound, also known as ethyl propyl ketone, is a ketone with wide applications as a solvent for resins and lacquers, and as a precursor in the synthesis of various organic compounds, including pharmaceuticals. Its synthesis from a simple and readily available starting material like acetylene is a classic example of carbon-carbon bond formation and functional group transformation in organic chemistry. This guide focuses on a robust and well-established two-step synthetic route: the double alkylation of acetylene to form 3-hexyne (B1328910), followed by the mercury(II)-catalyzed hydration of the alkyne to yield the target ketone.
Overall Synthetic Pathway
The synthesis of this compound from acetylene is a two-stage process. The first stage involves the formation of the C6 carbon skeleton by the sequential alkylation of acetylene with an ethyl halide. The second stage is the conversion of the resulting internal alkyne, 3-hexyne, into the corresponding ketone through a hydration reaction.
Figure 1: Overall synthetic workflow for the preparation of this compound from acetylene.
Experimental Protocols
Stage 1: Synthesis of 3-Hexyne from Acetylene
This stage involves a double alkylation of acetylene using a strong base, sodium amide (NaNH₂), to deprotonate the terminal alkyne, followed by nucleophilic substitution with bromoethane. The following protocol is adapted from established procedures for alkyne alkylation.
Reaction:
2 HC≡CH + 4 NaNH₂ + 4 CH₃CH₂Br → 2 CH₃CH₂C≡CCH₂CH₃ + 4 NaBr + 4 NH₃
Figure 2: Experimental workflow for the synthesis of 3-hexyne.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetylene (gas) | 26.04 | As needed | - |
| Sodium amide (NaNH₂) | 39.01 | 2.2 eq. | - |
| Bromoethane (CH₃CH₂Br) | 108.97 | 2.2 eq. | - |
| Liquid Ammonia (B1221849) (NH₃) | 17.03 | ~500 mL per mole of acetylene | - |
| Diethyl ether (anhydrous) | 74.12 | As needed for extraction | - |
| Saturated Ammonium (B1175870) Chloride (aq) | - | As needed for quenching | - |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | 120.37 | As needed for drying | - |
Procedure:
-
Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Initiation: Anhydrous liquid ammonia is condensed into the flask. Sodium amide (2.2 equivalents) is then added portion-wise with stirring.
-
Acetylene Addition: Acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia. The completion of the sodium acetylide formation is indicated by a color change.
-
First Alkylation: Bromoethane (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to proceed for 2-3 hours.
-
Second Alkylation: A second portion of sodium amide (1.1 equivalents) is added, followed by the dropwise addition of another 1.1 equivalents of bromoethane. The reaction mixture is stirred for an additional 3-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
-
Extraction: The remaining aqueous residue is extracted with diethyl ether (3 x 100 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude 3-hexyne is purified by fractional distillation.
Expected Yield: The yield for the double alkylation of acetylene can vary. Based on similar procedures, a yield in the range of 50-70% can be expected.
Stage 2: Hydration of 3-Hexyne to this compound
This stage involves the acid-catalyzed addition of water across the triple bond of 3-hexyne, mediated by a mercury(II) salt catalyst. This reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.
Reaction:
CH₃CH₂C≡CCH₂CH₃ + H₂O --(H₂SO₄, HgSO₄)--> CH₃CH₂C(=O)CH₂CH₂CH₃
Figure 3: Simplified mechanism of 3-hexyne hydration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hexyne | 82.14 | 1.0 eq. | - |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | Catalytic amount | - |
| Mercury(II) Sulfate (HgSO₄) | 296.65 | Catalytic amount | - |
| Water (H₂O) | 18.02 | Sufficient amount | - |
| Diethyl ether | 74.12 | As needed for extraction | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed for neutralization | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a catalytic amount of mercury(II) sulfate is suspended in water. Concentrated sulfuric acid is added cautiously with cooling.
-
Reaction: 3-Hexyne (1.0 equivalent) is added to the acidic catalyst solution. The mixture is heated to reflux with vigorous stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 50 mL).
-
Neutralization and Washing: The combined organic extracts are washed with saturated sodium bicarbonate solution until neutral, and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by distillation.
Expected Yield: The hydration of internal alkynes is generally efficient. A yield of 70-90% can be anticipated for this step.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Acetylene | C₂H₂ | 26.04 | -84 (subl.) | 0.00109 (gas) |
| Bromoethane | C₂H₅Br | 108.97 | 38.4 | 1.46 |
| 3-Hexyne | C₆H₁₀ | 82.14 | 81-82 | 0.724 |
| This compound | C₆H₁₂O | 100.16 | 123-124 | 0.818 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Alkylation (Step 1) | NaNH₂, CH₃CH₂Br | Liquid NH₃ | -33 | 5-7 | 50-70 |
| Hydration (Step 2) | H₂SO₄, HgSO₄, H₂O | Water | Reflux (~100) | 4-6 | 70-90 |
Conclusion
The synthesis of this compound from acetylene via a double alkylation followed by hydration is a reliable and instructive synthetic route. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully perform this synthesis. The provided data tables and workflow diagrams offer a clear and concise summary of the key parameters and steps involved. Further optimization of reaction conditions and exploration of alternative, greener catalysts for the hydration step could be valuable areas for future research.
A Comprehensive Technical Guide to the Synthesis of 3-Hexanone from 1-Propanol
Abstract: This technical guide provides an in-depth overview of a robust multi-step synthesis for producing 3-hexanone, utilizing 1-propanol (B7761284) as the sole carbon source. The described synthetic pathway involves the initial oxidation of 1-propanol to propanal, the formation of a propyl Grignard reagent, a subsequent Grignard reaction to form 3-hexanol (B165604), and a final oxidation step to yield the target ketone, this compound. This document furnishes detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes graphical representations of the chemical pathways and experimental workflows to support researchers, chemists, and professionals in the field of drug development and organic synthesis.
Overall Synthesis Pathway
The transformation of 1-propanol into this compound is accomplished via a four-step sequence. This strategy effectively builds the required six-carbon backbone of the target molecule from a three-carbon starting material. The pathway is initiated by preparing two key intermediates from 1-propanol: propanal and propylmagnesium bromide. These intermediates are then coupled in a Grignard reaction to form the secondary alcohol, 3-hexanol, which is subsequently oxidized to afford the final product, this compound.[1][2]
Caption: Overall synthetic route from 1-propanol to this compound.
Experimental Protocols
Detailed methodologies for each step of the synthesis are provided below. Alternative protocols are offered for the oxidation steps to provide flexibility based on available reagents and desired reaction conditions.
Step 1: Oxidation of 1-Propanol to Propanal
The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid.[3][4] Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation.[5][6]
Protocol 1.1: Pyridinium Chlorochromate (PCC) Oxidation [7][8]
-
Suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and a stirring bar in dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred suspension, add a solution of 1-propanol (1.0 equivalent) in DCM dropwise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Combine the organic filtrates and carefully remove the solvent by rotary evaporation at low temperature, as propanal is volatile (Boiling Point: 49°C).[9]
-
The crude propanal is typically used directly in the next step without further purification.
Step 2: Preparation of Propylmagnesium Bromide (Grignard Reagent)
This two-part process first converts the alcohol to a more reactive alkyl halide, which is then used to form the organometallic Grignard reagent.
Protocol 2.1: Synthesis of 1-Bromopropane (B46711) [1]
-
Place 1-propanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (HBr).
-
After the addition is complete, gently heat the mixture to reflux for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel. The lower layer, containing crude 1-bromopropane, is collected.
-
Wash the crude product sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and purify by distillation to obtain pure 1-bromopropane.
Protocol 2.2: Formation of Propylmagnesium Bromide [1]
-
Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.
-
Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 1-bromopropane (from Protocol 2.1) in anhydrous diethyl ether dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Once the reaction begins (indicated by bubbling and gentle refluxing), continue the addition at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
The resulting greyish solution of propylmagnesium bromide is used directly in the next step.
Step 3: Synthesis of 3-Hexanol via Grignard Reaction
This step involves the nucleophilic addition of the Grignard reagent to the aldehyde, forming the carbon skeleton of the target molecule.[2][10]
Protocol 3.1: Grignard Addition to Propanal [1][11]
-
Cool the solution of propanal (from Protocol 1.1) in anhydrous diethyl ether in an ice-salt bath to 0°C under an inert atmosphere.
-
Add the prepared propylmagnesium bromide solution (from Protocol 2.2) dropwise to the stirred propanal solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly and carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent by rotary evaporation. The resulting crude 3-hexanol can be purified by distillation.
Step 4: Oxidation of 3-Hexanol to this compound
The final step is the oxidation of the secondary alcohol to the target ketone.[12][13] A stronger oxidizing agent like chromic acid (Jones reagent) can be used, or a milder method like Swern oxidation for substrates with sensitive functional groups.
Protocol 4.1: Jones Oxidation [12]
-
Dissolve the 3-hexanol (from Protocol 3.1) in acetone (B3395972) in a flask cooled in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
The appearance of a persistent orange color indicates the completion of the oxidation.
-
Add isopropanol (B130326) to quench any excess oxidant until the solution turns green.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter, remove the solvent, and purify the resulting this compound by distillation.
Protocol 4.2: Swern Oxidation [14][15][16]
-
In a three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in DCM and cool to -78°C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5-3.0 equivalents) in DCM to the oxalyl chloride solution. Stir for 10-15 minutes.
-
Add a solution of 3-hexanol (1.0 equivalent) in DCM dropwise, keeping the temperature at -78°C. Stir for 30-45 minutes.
-
Add triethylamine (B128534) (TEA) (5.0 equivalents) dropwise, stir for another 30 minutes at -78°C, and then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by distillation or column chromatography.
General Experimental Workflow
The practical execution of each synthetic step follows a consistent workflow, from initial setup through reaction and purification to final analysis. This process ensures reproducibility and safety.
Caption: General laboratory workflow for a single synthetic step.
Data Summary
Table 1: Summary of Reaction Conditions and Data
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | 1-Propanol → Propanal | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 75-85 |
| 2 | 1-Propanol → Propyl-MgBr | HBr; Mg | Diethyl Ether | Reflux | 70-90 (overall) |
| 3 | Propanal + Propyl-MgBr → 3-Hexanol | Diethyl Ether | 0°C to RT | 70-85 | |
| 4 | 3-Hexanol → this compound | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-20°C | 80-90 |
| 4 (Alt) | 3-Hexanol → this compound | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78°C to RT | 85-95 |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and precision of the experimental technique.
Table 2: Physicochemical and Spectroscopic Data for this compound[17][18]
| Property | Value |
| IUPAC Name | Hexan-3-one |
| CAS Number | 589-38-8 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 123-124 °C |
| Density | 0.813 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | δ 2.41 (t, 2H), 2.38 (t, 2H), 1.60 (sext, 2H), 1.05 (t, 3H), 0.91 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 211.6, 44.8, 35.5, 17.4, 13.8, 7.8 |
| IR (neat, cm⁻¹) | ~2965 (C-H stretch), ~1718 (C=O stretch, strong)[17] |
| Mass Spectrum (EI, m/z) | 100 (M+), 71, 57, 43, 29 |
Mechanistic Insight: The Grignard Reaction
The core carbon-carbon bond-forming step in this synthesis is the Grignard reaction. This process relies on the nucleophilic character of the carbon atom bonded to magnesium, which attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. Convert 1-propanol (C_3H_7OH) to propanal (C_2H_5CHO). Show all the step.. [askfilo.com]
- 5. ck12.org [ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. youtube.com [youtube.com]
- 10. propanal + CH3CH2-Mg-Br ??? | Filo [askfilo.com]
- 11. brainly.com [brainly.com]
- 12. brainly.com [brainly.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. ocw.mit.edu [ocw.mit.edu]
Methodological & Application
Applications of 3-Hexanone in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-hexanone in various organic synthesis reactions. This compound, a versatile ketone, serves as a valuable building block for the construction of a diverse array of organic molecules, including pharmaceuticals and fine chemicals. Its reactivity at the carbonyl group and the adjacent α-carbons allows for a range of transformations, making it a key intermediate in synthetic chemistry.
Nucleophilic Addition: Grignard Reaction
The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction is a fundamental method for carbon-carbon bond formation and the synthesis of tertiary alcohols.
Application Note: Synthesis of 3-Methyl-3-hexanol
The reaction of this compound with methylmagnesium bromide provides a straightforward route to 3-methyl-3-hexanol, a tertiary alcohol. This transformation is a classic example of nucleophilic addition to a ketone.
Experimental Protocol: Synthesis of 3-Methyl-3-hexanol
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| This compound | 100.16 | 0.814 | 10.0 g (12.3 mL) | 0.1 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | - | 40 mL | 0.12 |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | 100 mL | - |
| Saturated aq. NH4Cl | - | - | 50 mL | - |
| Sulfuric Acid (1M) | - | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | - | - | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
Anhydrous diethyl ether (50 mL) and this compound (10.0 g, 0.1 mol) are added to the flask.
-
The flask is cooled in an ice bath, and the methylmagnesium bromide solution (40 mL, 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL) while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to afford 3-methyl-3-hexanol.
Quantitative Data Summary:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Boiling Point (°C) |
| 3-Methyl-3-hexanol | 11.62 | 9.3 | 80 | 146-148 |
Logical Relationship Diagram:
3-Hexanone: A Versatile Solvent for Modern Paints and Coatings
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hexanone, also known as ethyl propyl ketone, is a medium-evaporating, urethane-grade solvent with a favorable balance of properties for use in a variety of paint and coating formulations. Its good solvency for a wide range of resins, coupled with its desirable evaporation rate, makes it an effective tool for controlling viscosity, flow, and leveling of coatings. This document provides detailed application notes, experimental protocols for performance evaluation, and key physical property data for this compound.
Introduction
The selection of an appropriate solvent is critical in the formulation of paints and coatings, directly impacting application properties and final film performance. This compound (CAS: 589-38-8) is a ketone solvent that offers a unique combination of characteristics, positioning it as a valuable alternative to other common solvents. This application note explores the use of this compound in paints and coatings, providing researchers and formulators with the necessary data and protocols to evaluate its performance.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 123-124 °C (253-255 °F) | [2] |
| Density | 0.815 g/mL at 25 °C | |
| Flash Point | 14 °C (57.2 °F) | |
| Vapor Pressure | 12.12 mmHg at 25 °C | |
| Solubility in Water | 14.7 g/L | [2] |
| Relative Evaporation Rate (n-BuAc = 1.0) | ~2.3 (estimated based on 3-Pentanone) | [3] |
Note: The relative evaporation rate is an estimate based on the structurally similar 3-pentanone. It is recommended to determine the specific evaporation rate for the intended application using the protocol outlined in Section 4.1.
Application in Paints and Coatings
This compound's solvent characteristics make it suitable for a variety of coating systems:
-
Acrylic Coatings: this compound is an effective solvent for many acrylic resins, contributing to good flow and leveling. Its medium evaporation rate helps to prevent blushing and provides a longer wet edge for application.
-
Alkyd Coatings: While ketones are generally compatible with alkyd resins, it is important to conduct compatibility studies, as the polarity of this compound may affect the stability of certain alkyd formulations.
-
Epoxy Coatings: this compound can be used as a component in the solvent blend for two-component epoxy systems. It can help to reduce viscosity and improve substrate wetting. As with any reactive system, it is crucial to ensure that the solvent does not interfere with the curing mechanism.
Experimental Protocols
The following protocols, based on ASTM standards, are recommended for evaluating the performance of this compound in paint and coating formulations.
Determination of Relative Evaporation Rate (ASTM D3539)
This method is used to determine the rate of evaporation of a solvent relative to a standard (n-butyl acetate).
Apparatus:
-
Thin-film evaporometer
-
Constant temperature bath
-
Syringe (1.0 mL)
-
Filter paper
Procedure:
-
Set the constant temperature bath to the desired temperature (e.g., 25 °C).
-
Calibrate the evaporometer using n-butyl acetate (B1210297).
-
Draw 0.5 mL of this compound into the syringe.
-
Dispense the solvent onto the filter paper in the evaporometer.
-
Start the timer and record the time it takes for the solvent to completely evaporate.
-
Calculate the relative evaporation rate by dividing the evaporation time of n-butyl acetate by the evaporation time of this compound.
Viscosity Measurement of a Coating Formulation (ASTM D1343)
This protocol measures the viscosity of a coating formulation using the ball-drop method.
Apparatus:
-
Constant temperature bath
-
Glass tube with reference marks
-
Steel balls of known diameter and density
-
Timer
Procedure:
-
Prepare a solution of the resin in this compound at a specified concentration.
-
Place the glass tube containing the resin solution in the constant temperature bath.
-
Allow the solution to reach thermal equilibrium.
-
Release a steel ball into the solution and start the timer.
-
Record the time it takes for the ball to travel between the two reference marks.
-
Calculate the viscosity in poises using the appropriate formula that accounts for the ball's density and diameter, and the density of the solution.
Determination of Drying Time (ASTM D1640)
This method assesses the various stages of drying of a coating film.[4]
Procedure:
-
Apply a uniform film of the coating formulation onto a non-porous substrate.
-
Place the coated panel in a dust-free environment at a controlled temperature and humidity.
-
Periodically test the film for the following stages of drying:
-
Set-to-touch time: Gently touch the film with a clean finger; no coating material should adhere to the finger.
-
Dry-to-touch time: Lightly press on the film; no impression should be left.
-
Dry-hard time: Press firmly on the film; the film should feel hard and not tacky.
-
Dry-through time: Apply a firm pressure and turn the thumb on the film; the film should not be distorted.
-
Measurement of Film Hardness (ASTM D4366)
This test method evaluates the hardness of an organic coating by the pendulum damping method.[1][5]
Apparatus:
-
Pendulum hardness tester (e.g., König or Persoz)
-
Coated glass or metal panels
Procedure:
-
Prepare coated panels and allow them to cure completely.
-
Place the pendulum on the surface of the coated panel.
-
Deflect the pendulum to a specified angle and release it.
-
Record the time or the number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a defined value.
-
A harder film will result in a longer damping time or a greater number of oscillations.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for evaluating and selecting a solvent like this compound for a paint formulation.
References
The Multifaceted Role of 3-Hexanone in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexanone, also known as ethyl propyl ketone, is a versatile aliphatic ketone that plays a significant role in the palette of flavor and fragrance chemists. Its characteristic sweet, fruity, and waxy aroma profile, with nuances of grape and rum, makes it a valuable ingredient in a wide array of commercial products.[1][2][3] This document provides detailed application notes and experimental protocols for the effective utilization and evaluation of this compound in research and development settings.
Organoleptic Profile and Applications
This compound is a colorless to pale yellow liquid with a distinctive and multifaceted aroma.[4] Its organoleptic properties are highly dependent on its concentration and the matrix in which it is present.
Flavor Applications: In the food industry, this compound is utilized as a flavoring agent in a variety of products, contributing to fruity and sweet profiles.[5] It is found naturally in a range of foods, including fruits, vegetables, and dairy products.[6][7] Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), underscores its safety for consumption at specified levels.[7]
Fragrance Applications: In perfumery, this compound is employed to impart fresh, fruity, and slightly green notes to fragrance compositions. It can be used to enhance the naturalness of fruit accords and add a diffusive top note to a variety of scent profiles. The International Fragrance Association (IFRA) provides recommendations for its safe use in different fragrance applications.[3]
Quantitative Data
The concentration of this compound in various applications is a critical factor in achieving the desired sensory perception. The following tables summarize available quantitative data for its use in flavor and fragrance formulations.
Table 1: Concentration of this compound in Food Products
| Food Product | Concentration (ppm) | Reference |
| Gelatins, Puddings | 20.0 | [7] |
| Gravies | 20.0 | [7] |
| Hard Candy | 20.0 | [7] |
| Meat Products | 20.0 | [7] |
| Milk Products | 20.0 | [7] |
| Rosemary (Natural Occurrence) | 212.5 | [8] |
Table 2: Usage Levels of this compound in Fragrance Concentrates
| Application | Recommended Maximum Usage Level (%) | Reference |
| Fragrance Concentrate | 0.8000 | [3] |
Table 3: Physicochemical and Toxicological Data
| Property | Value | Reference |
| FEMA Number | 3290 | [1] |
| Taste Description | Sweet, fruity and waxy with rum notes at 30.00 ppm. | [3] |
| Maximised Survey-derived Daily Intakes (MSDI-EU) | 0.37 (μ g/capita/day ) | [2] |
| Oral LD50 (rat) | 2727 mg/kg | [3] |
| Dermal LD50 (rabbit) | 3170 mg/kg | [3] |
| Boiling Point | 123-124°C | [4] |
| Flash Point | 35°C | [4] |
| Specific Gravity @ 25°C | 0.813-0.823 | [4] |
| Refractive Index @ 20°C | 1.398-1.401 | [4] |
Experimental Protocols
Accurate evaluation of this compound's sensory properties and its impact on a product's overall flavor or fragrance profile is essential. The following are detailed protocols for sensory and instrumental analysis.
Protocol 1: Sensory Evaluation - Flavor Profile Analysis
This protocol outlines the procedure for conducting a Flavor Profile Analysis to characterize the sensory attributes of this compound in a liquid matrix.
Objective: To identify and quantify the flavor characteristics of this compound.
Materials:
-
This compound (high purity)
-
Deionized, odor-free water or a neutral base (e.g., unsweetened iced tea)
-
Glass beakers and stirring rods
-
Graduated cylinders
-
Sensory evaluation booths with controlled lighting and ventilation
-
Odor-free sample cups with lids
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Ballot sheets with a list of flavor descriptors and an intensity scale (e.g., 15-point scale)
Procedure:
-
Panelist Selection and Training:
-
Select 8-10 panelists with demonstrated sensory acuity and experience in descriptive analysis.
-
Conduct training sessions to familiarize panelists with the flavor profile method and the specific aroma and taste attributes associated with this compound. Provide reference standards for key descriptors (e.g., fruity, waxy, sweet, grape, rum).
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in the chosen base liquid (e.g., 5, 10, 20 ppm).
-
Prepare a control sample (base liquid only).
-
Code all samples with random three-digit numbers.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to first evaluate the aroma (orthonasal) and then the flavor (retronasal and taste).
-
Panelists should individually rate the intensity of each perceived flavor attribute on the provided ballot.
-
A group discussion, led by a panel leader, follows the individual evaluations to reach a consensus on the flavor profile of each sample.
-
-
Data Analysis:
-
Compile the consensus data to generate a flavor profile for each concentration of this compound.
-
The profile should include the identified attributes, their intensity ratings, and the order of appearance.
-
Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-O to identify and characterize the odor-active compounds in a sample containing this compound.
Objective: To separate and identify the volatile compounds contributing to the aroma of a sample and to determine their specific odor characteristics.
Materials and Equipment:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory port (sniff port)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms)
-
Helium carrier gas
-
Sample containing this compound (e.g., a fragrance oil, a food extract)
-
Microsyringe for injection
-
Trained sensory assessors
Procedure:
-
GC-FID/O Setup:
-
Install the capillary column in the GC.
-
Set the oven temperature program (e.g., start at 40°C, ramp at 5°C/min to 250°C).
-
Set the injector and detector temperatures (e.g., 250°C).
-
Split the column effluent between the FID and the olfactory port (e.g., 1:1 split).
-
Humidify the air supply to the olfactory port to prevent nasal dehydration of the assessor.
-
-
Sample Injection:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
-
Olfactometry:
-
A trained assessor sniffs the effluent from the olfactory port throughout the chromatographic run.
-
The assessor records the retention time, duration, and a detailed description of each odor event.
-
An intensity rating for each odor can also be recorded.
-
-
Data Analysis:
-
Correlate the odor events recorded by the assessor with the peaks detected by the FID.
-
Identify the compound responsible for each odor event by comparing retention times with known standards or by using a mass spectrometer (GC-MS/O).
-
Create an "aromagram" or "olfactogram" that plots odor intensity or detection frequency against retention time.
-
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
The generalized signaling pathway is as follows:
-
Odorant Binding: this compound binds to a specific olfactory receptor.
-
G-Protein Activation: The activated receptor activates a G-protein (Gαolf).
-
Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of Na+ and Ca2+ ions through the CNG channels leads to depolarization of the olfactory sensory neuron.
-
Signal Transmission: This depolarization generates an action potential that travels along the olfactory nerve to the olfactory bulb in the brain, where the signal is further processed.
Conclusion
This compound is a valuable and versatile molecule in the fields of flavor and fragrance chemistry. A thorough understanding of its organoleptic properties, appropriate usage levels, and the methods for its evaluation is crucial for its successful application. The protocols and information provided in this document serve as a comprehensive guide for researchers and developers working with this important aroma compound. Further research into its specific receptor interactions and the nuances of its sensory perception in complex matrices will continue to expand its potential in creating innovative and appealing consumer products.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Olfactory Signaling Pathway [reactome.org]
- 4. This compound analytical standard 589-38-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. letstalkacademy.com [letstalkacademy.com]
Application Notes and Protocols for the Analytical Determination of 3-Hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexanone, a volatile organic compound (VOC) with the formula C₆H₁₂O, is a ketone found in a variety of matrices, including food and beverage products where it contributes to flavor and aroma profiles.[1] Its detection and quantification are crucial for quality control in the food and beverage industry, environmental monitoring, and in the analysis of biological samples where it can be an indicator of certain metabolic processes. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.
Analytical Methods Overview
Several analytical techniques are suitable for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile compounds like this compound. Headspace (HS) and Solid-Phase Microextraction (SPME) are common sample introduction techniques that minimize matrix effects.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely available technique for quantifying organic compounds. While less selective than MS, it offers excellent quantitative performance.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): This method is suitable for non-volatile or thermally labile compounds. For ketones like this compound, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is necessary to introduce a chromophore for UV detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) |
| HS-SPME-GC-MS/MS | Wine | - | < 0.050 µg/L | 0.050–1005 µg/L[2] | - |
| HS-SPME-GC-MS | General Volatiles | 1.76 ng/m³ (for similar VOCs)[3] | 5.32 ng/m³ (for similar VOCs)[3] | - | 80-118[3] |
| HPLC-DAD (DNPH Derivatization) | General Phenolic Compounds | 0.01 - 0.35 µg/mL | 0.03 - 1.07 µg/mL | R² > 0.99 | 98.33 - 101.12 |
| HPLC-FLD (PAHs in Olive Oil) | Olive Oil | 0.09 - 0.17 µg/kg | 0.28 - 0.51 µg/kg | - | 87.6 - 109.3 |
Note: Data for HPLC methods are for similar types of analytes and serve as a reference for expected performance. Specific performance for this compound may vary.
Experimental Protocols
Analysis of this compound by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is suitable for the analysis of this compound in liquid matrices such as beverages and environmental water samples.
a. Sample Preparation (HS-SPME)
-
Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., 2-heptanone) to the vial.
-
If required, add a salting-out agent (e.g., NaCl, 1g) to enhance the partitioning of this compound into the headspace.
-
Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b. GC-MS Instrumental Parameters
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
For quantification, Selected Ion Monitoring (SIM) can be used with characteristic ions for this compound (e.g., m/z 57, 72, 100).
-
c. Data Analysis
-
Identify this compound based on its retention time and mass spectrum by comparison with a reference standard.
-
Quantify the concentration of this compound using a calibration curve prepared with standard solutions and the internal standard.
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is suitable for routine quantification of this compound in less complex matrices where high selectivity is not paramount.
a. Sample Preparation
-
Liquid Samples: Direct injection may be possible for clean samples. For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.
-
LLE Example: Extract 10 mL of the sample with 2 x 5 mL of a suitable solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.
-
-
Solid Samples: Use solvent extraction, followed by cleanup if necessary.
b. GC-FID Instrumental Parameters
-
Injector: Split/Splitless, 250°C
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 10°C/min to 220°C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Makeup Gas (N₂): 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
c. Data Analysis
-
Identify this compound based on its retention time compared to a standard.
-
Quantify using an external or internal standard calibration curve.
Caption: General workflow for this compound analysis by GC-FID.
Analysis of this compound by High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD) following Derivatization
This method is applicable when GC is not available or when dealing with non-volatile matrices.
a. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
To 1 mL of sample (or an extract), add 1 mL of the DNPH derivatizing reagent (0.5 mg/mL in acetonitrile/sulfuric acid).
-
Vortex the mixture and react at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
The resulting solution containing the this compound-DNPH derivative is ready for HPLC analysis.
b. HPLC-UV/DAD Instrumental Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 50% B
-
10-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-30 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV/DAD at 365 nm
c. Data Analysis
-
Identify the this compound-DNPH derivative peak based on its retention time and UV spectrum.
-
Quantify using a calibration curve prepared from derivatized this compound standards.
Caption: Workflow for this compound analysis by HPLC-UV/DAD after DNPH derivatization.
Concluding Remarks
The choice of the analytical method for this compound determination should be based on a careful evaluation of the sample matrix, required sensitivity, and available resources. GC-MS, particularly with HS-SPME, offers the highest sensitivity and selectivity, making it ideal for trace analysis in complex matrices. GC-FID provides a cost-effective and robust alternative for routine analysis. HPLC with DNPH derivatization is a valuable technique for laboratories without access to GC or for specific applications where this approach is more suitable. Proper method validation is essential to ensure accurate and reliable results for the quantification of this compound in any given matrix.
References
Application Note: High-Throughput Analysis of 3-Hexanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of 3-Hexanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound (VOC) and a significant flavor component, is relevant in the food and beverage industry and may be monitored as an impurity or metabolite in pharmaceutical development.[1] The protocols provided herein cover sample preparation, GC-MS instrumental parameters, and data analysis, offering a comprehensive guide for researchers.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[2] For volatile compounds like this compound (also known as ethyl propyl ketone), GC-MS provides the necessary sensitivity and selectivity for analysis in complex matrices. This application note presents a standardized methodology for the analysis of this compound, suitable for various research and development applications.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is crucial for accurate and reproducible results and depends on the sample matrix.[2][3] For the analysis of this compound, a volatile analyte, several methods can be employed.
Protocol 1: Direct Dilution (for clean matrices)
This method is suitable for samples where this compound is present in a relatively clean, non-aqueous, and volatile solvent.
-
Accurately prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2][4]
-
Perform serial dilutions of the stock solution to create calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For the sample, dilute an accurately measured volume or weight in a suitable volatile solvent to bring the expected concentration of this compound within the calibration range. A target concentration for a splitless injection is approximately 10 µg/mL to achieve a column loading of about 10 ng.[4]
-
Transfer the final diluted sample and calibration standards to 2 mL glass autosampler vials.[4]
-
If sample volume is limited, use vial inserts to ensure proper injection.[2]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) (for complex matrices)
HS-SPME is a solvent-free extraction technique ideal for isolating volatile analytes from solid or liquid samples, such as food matrices or biological fluids.[3][5]
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[5]
-
If the sample is solid, add a small amount of deionized water to aid the release of volatiles.[5]
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-Hexanone-d3).[5]
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15-30 minutes).[5]
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3][5]
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.[3][5]
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 40°C, hold for 2 min |
| Ramp: 10°C/min to 200°C | |
| Hold: 5 min at 200°C | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35-200 m/z |
| Solvent Delay | 3 min |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Expected Retention Time (approx.) |
| This compound | C₆H₁₂O | 100.16 | 589-38-8 | 6-8 minutes (under specified conditions) |
Mass Spectral Data
The mass spectrum of this compound is characterized by several key fragment ions, which are essential for its identification.
| Compound | Parent Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound | 100 | 71, 57, 43, 29 |
Visualizations
Experimental Workflow
Caption: General workflow for GC-MS analysis.
Fragmentation Pathway of this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
References
3-Hexanone as a Versatile Intermediate in Pharmaceutical Synthesis: Application in the Preparation of the Anticonvulsant Drug Ethotoin
Introduction
3-Hexanone, also known as ethyl propyl ketone, is a versatile C6 ketone that serves as a valuable chemical intermediate in the synthesis of various organic compounds.[1][2] Its utility in the pharmaceutical industry is exemplified by its potential role as a precursor in the synthesis of anticonvulsant drugs, such as ethotoin (B1671623). Ethotoin, a hydantoin (B18101) derivative, is used in the management of epilepsy and exerts its therapeutic effect by stabilizing neuronal membranes.[3][4] This application note provides a detailed overview of the synthesis of ethotoin, where this compound can be utilized as a starting material for a key reagent, along with experimental protocols and an elucidation of the drug's mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 123-124 °C |
| Density | 0.812-0.818 g/cm³ |
| Solubility in Water | 14.7 g/L |
Table 2: Reaction Parameters for the Synthesis of 5-Ethyl-5-phenylhydantoin from Propiophenone (B1677668)
| Parameter | Value | Reference |
| Starting Material | Propiophenone | [2] |
| Reagents | Ammonium (B1175870) carbonate, Potassium cyanide | [2] |
| Solvent | Ethanol (B145695), Water | [2] |
| Reaction Time | 8 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Yield | 66% | [2] |
Experimental Protocols
The synthesis of ethotoin from a precursor derivable from this compound can be conceptualized in a multi-step process. While a direct one-step synthesis from this compound is not prominently documented, this compound can be readily converted to propionic acid, a key starting material for the synthesis of propiophenone. Propiophenone is then used to construct the hydantoin ring system, which is subsequently alkylated to yield ethotoin.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway from this compound to ethotoin.
Protocol 1: Synthesis of 5-Ethyl-5-phenylhydantoin from Propiophenone
This protocol is adapted from the Bucherer-Bergs reaction for the synthesis of hydantoins.
Materials:
-
Propiophenone (0.2 mol, 26.8 g)
-
Ammonium carbonate (0.8 mol, 80 g)
-
Potassium cyanide (0.4 mol, 28 g)
-
Ethanol (300 mL)
-
Water (300 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice-salt bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve ammonium carbonate in 300 mL of water.
-
Add propiophenone and 300 mL of ethanol to the flask.
-
Separately, dissolve potassium cyanide in water and add it to the reaction mixture.
-
Equip the flask with a reflux condenser and a stirring apparatus.
-
Heat the mixture to reflux and maintain for 8 hours with continuous stirring.[2]
-
After the reaction is complete, cool the solution in an ice-salt bath to induce precipitation of the product.[2]
-
Collect the precipitate by filtration and wash with cold water.
-
The resulting product is 5-ethyl-5-phenylhydantoin. The reported yield for this reaction is 66%.[2]
Protocol 2: Synthesis of Ethotoin (3-Ethyl-5-phenylhydantoin) via N-Alkylation
This protocol describes the N-alkylation of the hydantoin intermediate.
Materials:
-
5-Ethyl-5-phenylhydantoin
-
Ethyl iodide
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
Purification apparatus (e.g., for recrystallization)
Procedure:
-
Dissolve 5-ethyl-5-phenylhydantoin in anhydrous ethanol in a reaction vessel.
-
Add a stoichiometric amount of a suitable base, such as sodium ethoxide, to deprotonate the hydantoin ring at the N-3 position.
-
Add ethyl iodide to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure ethotoin.
Mechanism of Action: Signaling Pathway
Ethotoin, like other hydantoin anticonvulsants, exerts its therapeutic effect by modulating the activity of voltage-gated ion channels in neurons. This leads to the stabilization of neuronal membranes and a reduction in the hyperexcitability that characterizes epileptic seizures.[1][4] The primary targets are voltage-gated sodium channels, with a secondary effect on voltage-gated calcium channels.[1][4]
Experimental Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating the mechanism of action of ethotoin.
Signaling Pathway of Ethotoin
Caption: Mechanism of action of ethotoin on neuronal ion channels.
The diagram illustrates that ethotoin stabilizes the inactivated state of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.[1] Additionally, it inhibits the influx of calcium through voltage-gated calcium channels, which in turn reduces the release of neurotransmitters.[1] Both of these actions contribute to a decrease in neuronal excitability and the prevention of seizure propagation.
References
- 1. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hexanone as an Insect Attractant
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexanone, a volatile organic compound with a characteristic fruity, ethereal odor, has been identified as a semiochemical that plays a role in insect behavior. As a naturally occurring compound found in various plants and fruits, it serves as a kairomone, a chemical signal that benefits the receiver, in this case, insects seeking food sources or host plants. Understanding the role of this compound as an insect attractant is crucial for the development of novel and targeted pest management strategies, as well as for fundamental research in chemical ecology and insect neurobiology.
These application notes provide a comprehensive overview of the current understanding of this compound as an insect attractant, including its known effects on various insect species, protocols for its evaluation, and an exploration of the underlying olfactory signaling pathways.
Data Presentation
The following tables summarize the available quantitative data on the electrophysiological and behavioral responses of insects to this compound and related compounds. Due to the limited availability of extensive quantitative data specifically for this compound across a wide range of insect species, data for structurally similar ketones and other C6 green leaf volatiles are also included for comparative purposes.
Table 1: Electroantennogram (EAG) Responses of Various Insect Species to this compound and Related Ketones
| Insect Species | Compound | Concentration | Mean EAG Response (mV) | Notes |
| Drosophila melanogaster | This compound | Not specified | Biphasic signal (Ca2+ increase followed by decrease) | Indicates both excitation and inhibition of olfactory receptor neurons.[1] |
| Spodoptera frugiperda | Hexan-1-ol | Not specified | 2.86 ± 0.27 | A related C6 compound eliciting a strong response.[2] |
| Cerambycidae species | 3-Hydroxyhexan-2-one | Not specified | Significant trap catches | A key pheromone component for many longhorn beetles.[3][4] |
| Spodoptera litura | Heptaldehyde | Not specified | Strong response | A related aldehyde showing high EAG response.[5] |
| Bactrocera tryoni | Raspberry ketone trifluoroacetate | Not specified | Strong EAG response | A ketone analogue eliciting a strong response where the parent compound did not.[6] |
Note: The data presented is compiled from various studies and methodologies may differ. Direct comparison of absolute EAG values across different studies should be done with caution.
Table 2: Behavioral Responses of Insects to this compound in Olfactometer and Field Studies
| Insect Species | Assay Type | Lure Composition | Key Finding | Reference |
| Cerambycidae species | Field Trapping | 3-Hydroxyhexan-2-one + Ethanol | Significant increase in trap catches for several species.[3][4] | |
| Grapholita molesta | Field Trapping | (Z)-3-hexenyl acetate (B1210297) + Pheromone | Enhanced male attraction to pheromone traps. | [7] |
| Amata phegea | Field Trapping | Phenylacetaldehyde + Eugenol + Benzyl acetate | Synergistic attraction of both sexes.[8] | |
| Stored-product arthropods | Olfactometer | (E)-2-hexenal | Elicited repellency in some species.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound as an insect attractant.
Protocol 1: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of olfactory sensitivity.
Materials:
-
Live insects (e.g., moths, beetles, flies)
-
This compound (high purity)
-
Solvent (e.g., paraffin (B1166041) oil, hexane)
-
Micropipettes
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Dissecting microscope
Procedure:
-
Insect Preparation: Immobilize an insect by chilling it on ice or using a gentle restraint method. Under a dissecting microscope, carefully excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the distal tip of the antenna, while the reference electrode is inserted into the base or the insect's head. A small amount of conductive gel can be used to ensure a good electrical connection.
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A solvent-only pipette serves as the control.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette to introduce the odorant into the airstream.
-
Data Recording: Record the voltage change (depolarization) of the antenna in response to each stimulus. Present the stimuli in increasing order of concentration, with a solvent control presented between each test compound to monitor the antenna's baseline response and viability. Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Subtract the average response to the solvent control to correct for any mechanical stimulation. Plot the EAG response as a function of the logarithm of the stimulus concentration to generate a dose-response curve.
Protocol 2: Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered and humidified air source
-
This compound and solvent
-
Filter paper
-
Test insects (e.g., 20-50 individuals per trial)
Procedure:
-
Setup: Connect the olfactometer to the air source, ensuring a constant and equal airflow through both arms of the 'Y'.
-
Stimulus Application: In one arm, place a filter paper treated with a solution of this compound. In the other arm, place a filter paper treated with the solvent alone (control).
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm. Insects that do not make a choice within the allotted time are recorded as "no choice".
-
Replication and Randomization: Repeat the experiment multiple times with new insects for each replicate. To avoid positional bias, rotate the Y-tube 180 degrees and switch the positions of the treatment and control arms between replicates.
-
Data Analysis: Use a chi-square test or a similar statistical method to determine if there is a significant preference for the this compound-treated arm over the control arm.
Signaling Pathways
The detection of volatile compounds like this compound in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. While the specific olfactory receptors (ORs) that bind to this compound have not been extensively characterized for most insect species, the general mechanism of insect olfaction is well-understood.
-
Odorant Binding and Transport: Volatile molecules, including this compound, enter the sensilla on the insect's antenna through pores in the cuticle. Inside the sensillum lymph, Odorant-Binding Proteins (OBPs) are thought to bind to hydrophobic odorant molecules and transport them to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).
-
Receptor Activation: The odorant-OBP complex interacts with specific Olfactory Receptors (ORs) located on the membrane of the ORNs. Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific odorant-binding subunit (OrX) and a conserved co-receptor (Orco).
-
Signal Transduction: The binding of this compound to its specific OrX subunit induces a conformational change in the OrX-Orco complex, leading to the opening of the ion channel.
-
Neuronal Depolarization: The influx of cations through the opened channel depolarizes the ORN membrane, generating a receptor potential.
-
Action Potential Generation: If the depolarization reaches the threshold, it triggers the firing of action potentials, which are then transmitted along the axon of the ORN to the antennal lobe of the insect's brain for further processing.
Conclusion
This compound is a promising semiochemical for its potential use in insect pest management. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its efficacy as an attractant for various insect species. While the current body of quantitative data for this compound is not as extensive as for other green leaf volatiles, the available evidence strongly suggests its role as a behaviorally active compound. Further research, particularly dose-response studies using EAG and field trapping experiments, will be critical in elucidating the full potential of this compound in integrated pest management programs. The development of lures based on this compound, either alone or in combination with other attractants, could lead to more effective and environmentally benign methods for monitoring and controlling insect pests.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. acaentmex.org [acaentmex.org]
- 3. Interactions between Ethanol, syn-2,3-Hexanediol, 3-Hydroxyhexan-2-one, and 3-Hydroxyoctan-2-one Lures on Trap Catches of Hardwood Longhorn Beetles in Southeastern United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Chemical Lure for Trapping Both Sexes of Amata phegea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues | MDPI [mdpi.com]
Application Notes and Protocols for the Liquid Chromatography Analysis of 3-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Hexanone using liquid chromatography. The primary method detailed involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a widely accepted technique for enhancing the detection of carbonyl compounds like ketones by UV-Visible or mass spectrometry detectors. Alternative methods, including direct analysis by mass spectrometry, are also discussed.
Introduction
This compound, a volatile organic compound, is relevant in various fields, including food and beverage industries as a flavor component, and in environmental and toxicological studies.[1][2][3][4] Its analysis can be challenging due to its volatility and lack of a strong chromophore for UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts this compound into a stable, colored this compound-2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection.[5][6] This approach offers enhanced sensitivity and selectivity.
Method 1: HPLC/UPLC Analysis of this compound as its 2,4-DNPH Derivative
This method is based on the reaction of this compound with DNPH in an acidic solution to form a stable hydrazone derivative that is then separated and quantified by reverse-phase liquid chromatography.[5][6]
Experimental Workflow
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound analytical standard[1]
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Citrate (B86180) buffer
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Standard laboratory glassware and equipment
2. Preparation of Solutions
-
DNPH Derivatizing Reagent: Dissolve an accurately weighed amount of purified DNPH in acetonitrile to a concentration of 0.5 mg/mL. Acidify the solution by adding a small amount of concentrated HCl or H₂SO₄. (Note: The exact concentration and acid content may need optimization based on the specific application).[5][6]
-
Standard Solutions: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with acetonitrile.
3. Sample Preparation and Derivatization
-
For aqueous samples, take a known volume (e.g., 100 mL) and adjust the pH to approximately 3 with citrate buffer and HCl.[6]
-
Add an excess of the DNPH derivatizing reagent to the sample.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[6]
-
After derivatization, pass the solution through a C18 SPE cartridge to extract the this compound-2,4-dinitrophenylhydrazone derivative.
-
Wash the cartridge with a small amount of water to remove interferences.
-
Elute the derivative from the cartridge with a small volume of acetonitrile.
-
The eluted sample is now ready for HPLC or UPLC analysis.
4. Liquid Chromatography Conditions
The following tables provide typical HPLC and UPLC conditions for the analysis of DNPH-derivatized carbonyl compounds. These can be adapted for this compound.
Table 1: HPLC and UPLC Method Parameters for DNPH-Derivatized Ketones
| Parameter | HPLC Method[7][8] | UPLC Method[7][9][10] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 or Phenyl, 2.1 x 50-100 mm, <2 µm |
| Mobile Phase A | Water | Water or Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | A linear gradient from ~50% B to 100% B | A rapid linear gradient from ~40% B to 100% B |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.8 mL/min |
| Column Temp. | 30 - 40 °C | 35 - 45 °C |
| Injection Vol. | 5 - 20 µL | 1 - 5 µL |
| Detector | UV/Vis Diode Array Detector (DAD) | UV/Vis Diode Array Detector (DAD) |
| Wavelength | 360 nm | 360 nm |
Quantitative Data
The following table summarizes typical performance data for the analysis of DNPH-derivatized ketones using UPLC. Data for this compound is expected to be within a similar range.
Table 2: Representative Quantitative Data for UPLC Analysis of DNPH-Derivatized Ketones
| Analyte (as DNPH derivative) | Linearity (r²)[10] | LOD (ng/mL)[10] | LOQ (ng/mL)[10] |
| Acetone | > 0.999 | 33.9 - 104.5 | 181.2 - 396.8 |
| Benzaldehyde | > 0.999 | 33.9 - 104.5 | 181.2 - 396.8 |
| o-Tolualdehyde | > 0.999 | 33.9 - 104.5 | 181.2 - 396.8 |
Note: LOD and LOQ values are dependent on the specific instrument and method conditions.
Method 2: LC-MS/MS for Short-Chain Ketone Analysis
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This method may or may not require derivatization.
Experimental Workflow for LC-MS/MS
Detailed Experimental Protocol
1. Sample Preparation
-
For biological samples like plasma, a protein precipitation step with a solvent like acetonitrile is typically performed.[11]
-
For environmental samples, a liquid-liquid or solid-phase extraction may be necessary to concentrate the analyte and remove interferences.
-
An internal standard (e.g., an isotopically labeled version of this compound) should be added at the beginning of the sample preparation process for accurate quantification.
2. Derivatization (Optional)
-
While direct analysis is possible, derivatization can improve ionization efficiency and chromatographic retention. Reagents like O-benzylhydroxylamine have been shown to be effective for ketones in LC-MS/MS analysis.[12][13]
3. LC-MS/MS Conditions
Table 3: Typical LC-MS/MS Parameters for Short-Chain Ketone Analysis
| Parameter | LC-MS/MS Method[12][13][14] |
| LC System | UPLC |
| Column | C18, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate the analytes of interest |
| Flow Rate | 0.2 - 0.5 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
4. Quantitative Analysis
-
Quantification is typically performed using an internal standard calibration curve.
-
The MRM transitions (precursor ion -> product ion) for this compound and its internal standard would need to be optimized on the specific mass spectrometer used.
Conclusion
The analysis of this compound can be effectively achieved using liquid chromatography. For routine analysis with good sensitivity, derivatization with DNPH followed by HPLC or UPLC with UV detection is a robust and reliable method.[5][7] For applications requiring higher sensitivity and selectivity, particularly in complex sample matrices, LC-MS/MS offers a powerful alternative.[11][12] The choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
References
- 1. This compound analytical standard 589-38-8 [sigmaaldrich.com]
- 2. Showing Compound this compound (FDB008080) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000753) [hmdb.ca]
- 4. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Hexanone as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-hexanone as a standard in analytical chemistry. The protocols outlined below are intended as a guide and may require optimization for specific matrices and instrumentation.
Introduction to this compound as an Analytical Standard
This compound (also known as ethyl propyl ketone) is a colorless liquid ketone with a characteristic fruity, grape-like odor.[1][2] Its volatility and chemical properties make it a suitable internal and external standard in various analytical applications, particularly for the analysis of volatile organic compounds (VOCs) and carbonyl compounds in complex matrices such as food, beverages, and environmental samples.[1][3]
As an analytical standard, this compound offers several advantages:
-
Good Chromatographic Behavior: It exhibits good peak shape and resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems.
-
Chemical Stability: It is relatively stable, allowing for the preparation of reliable stock solutions.
-
Commercial Availability: High-purity analytical standards of this compound are readily available from various chemical suppliers.
Physicochemical Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| CAS Number | 589-38-8 | |
| Boiling Point | 123 °C (lit.) | |
| Density | 0.815 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.400 (lit.) | |
| Flash Point | 14 °C (57.2 °F) | |
| Solubility in Water | 14.7 g/L | [4] |
Application: Volatile Organic Compound (VOC) Analysis in Beverages by GC-MS
This section outlines a general protocol for the quantification of volatile compounds in alcoholic beverages, such as tequila, using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on the principles of headspace solid-phase microextraction (HS-SPME).
Experimental Protocol: GC-MS Analysis of VOCs
Objective: To quantify target volatile analytes in a beverage sample using this compound as an internal standard.
Materials:
-
This compound (analytical standard grade)
-
Methanol (B129727) or Ethanol (B145695) (HPLC grade) for stock solution preparation
-
20 mL headspace vials with septa
-
Solid-phase microextraction (SPME) fiber assembly with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in methanol or ethanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Store the stock solution in a tightly sealed vial at 4°C.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by spiking a known volume of the target analytes and a constant volume of the this compound internal standard stock solution into a matrix that mimics the sample (e.g., a model wine or a dealcoholized version of the beverage).
-
The concentration of the internal standard should be consistent across all calibration levels and the samples.
-
-
Sample Preparation:
-
Pipette a known volume of the beverage sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Spike the sample with a known volume of the this compound internal standard stock solution to achieve the same concentration as in the calibration standards.
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40°C) for a defined equilibration time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) in splitless mode.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
A typical oven temperature program could be: start at 40°C for 5 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify the peaks of the target analytes and the this compound internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the target analytes in the sample by using the peak area ratio from the sample and the equation of the calibration curve.
-
Experimental Workflow: GC-MS with Internal Standard
Application: Carbonyl Compound Analysis in Beverages by HPLC-UV
This protocol describes a general method for the determination of ketones, including this compound (if present as an analyte), in alcoholic beverages like sugar-cane spirits and rum, using HPLC with UV detection after derivatization. In this context, an external standard calibration with this compound can be employed.
Experimental Protocol: HPLC-UV Analysis of Carbonyls
Objective: To quantify carbonyl compounds in a beverage sample using an external standard calibration with this compound.
Materials:
-
This compound (analytical standard grade)
-
Acetonitrile (B52724) (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent
-
High-purity water
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Standard Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 100 µg/mL).
-
-
Derivatization of Standards:
-
Create a series of calibration standards by diluting the this compound stock solution with acetonitrile.
-
To a known volume of each standard, add the DNPH reagent and allow the derivatization reaction to proceed according to the reagent manufacturer's instructions (this typically involves a specific reaction time and temperature). The resulting derivatives are 2,4-dinitrophenylhydrazones.
-
-
Sample Preparation and Derivatization:
-
For beverage samples, a distillation or extraction step may be necessary to isolate the volatile fraction and remove non-volatile matrix components.
-
Derivatize a known volume of the sample extract with the DNPH reagent in the same manner as the standards.
-
-
HPLC-UV Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Separate the DNPH derivatives on a C18 column using a mobile phase gradient, for example, a mixture of acetonitrile and water.
-
Detect the derivatives using a UV detector set to a wavelength where the 2,4-dinitrophenylhydrazones have maximum absorbance (typically around 365 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.
-
Measure the peak area of the this compound derivative in each standard and sample chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound (or other target ketones) in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow: HPLC-UV with External Standard
The Role of an Internal Standard in Analytical Chemistry
The use of an internal standard (IS) is a common and highly recommended practice in analytical chemistry, especially when dealing with complex samples or multi-step sample preparation procedures. The diagram below illustrates the logical relationship and the principle behind using an internal standard for quantification.
By adding a known amount of an internal standard to both the samples and calibration standards, any variations in sample preparation, injection volume, and instrument response can be compensated for, leading to more accurate and precise quantification.
References
Application Notes and Protocols: 3-Hexanone in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexanone, also known as ethyl propyl ketone, is a versatile C6 ketone that serves as a valuable building block and solvent in the synthesis of a diverse array of fine chemicals.[1][2] Its carbonyl functionality and adjacent alpha-hydrogens allow it to participate in a wide range of organic reactions, making it a key intermediate in the production of pharmaceuticals, fragrances, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.[2][3][4]
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless liquid |
| Odor | Sweet, fruity, waxy, grape-like |
| Boiling Point | 123-124 °C |
| Melting Point | -55.5 °C |
| Density | 0.815 g/mL at 25 °C |
| Solubility in Water | 14.7 g/L |
| Flash Point | 20 °C |
Applications in Fine Chemical Synthesis
This compound is a versatile precursor for a variety of important chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing functional groups.
Grignard Reactions: Synthesis of Tertiary Alcohols
Grignard reactions involving this compound are a fundamental method for the synthesis of tertiary alcohols, which are important intermediates in the development of pharmaceuticals and fragrance compounds. The addition of an organomagnesium halide to the carbonyl group of this compound, followed by an acidic workup, yields a tertiary alcohol with a new alkyl or aryl group attached to the carbonyl carbon.
Protocol 1: Synthesis of 3-Methyl-3-hexanol (B1585239)
This protocol details the synthesis of 3-methyl-3-hexanol via the Grignard reaction of this compound with methylmagnesium bromide.
Reaction Scheme:
Caption: Grignard reaction of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 10.0 g | 0.1 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 36.7 mL | 0.11 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | 53.49 | 50 mL | - |
| Sulfuric acid (1 M) | 98.08 | As needed | - |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 120.37 | - | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
This compound (10.0 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether is added to the flask.
-
The flask is cooled in an ice bath, and methylmagnesium bromide solution (36.7 mL, 0.11 mol) is added dropwise from the dropping funnel over 30 minutes with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield 3-methyl-3-hexanol.
Expected Yield: 80-90%
Reductive Amination: Synthesis of Amines
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[5] The reaction of this compound with an amine in the presence of a reducing agent leads to the formation of a new carbon-nitrogen bond. This is a versatile reaction widely used in the synthesis of pharmaceutical intermediates.[6]
Protocol 2: Synthesis of N-Phenyl-3-hexanamine
This protocol describes the synthesis of a secondary amine via the reductive amination of this compound with aniline (B41778).
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 5.0 g | 0.05 |
| Aniline | 93.13 | 4.66 g | 0.05 |
| Sodium triacetoxyborohydride (B8407120) | 211.94 | 12.7 g | 0.06 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a solution of this compound (5.0 g, 0.05 mol) and aniline (4.66 g, 0.05 mol) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask, add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise with stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
The mixture is stirred for 30 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to afford N-phenyl-3-hexanamine.
Expected Yield: 75-85%
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[7] The reaction of this compound with a phosphorus ylide (Wittig reagent) provides a reliable method for the formation of a carbon-carbon double bond at the position of the original carbonyl group.
Protocol 3: Synthesis of Ethyl 2-ethyl-2-hexenoate
This protocol details the synthesis of an α,β-unsaturated ester via the Wittig reaction of this compound with a stabilized ylide.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 5.0 g | 0.05 |
| Triethyl phosphonoacetate | 224.16 | 12.3 g | 0.055 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.2 g | 0.055 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 100 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, sodium hydride (2.2 g, 0.055 mol) is washed with anhydrous hexane to remove the mineral oil and then suspended in 50 mL of anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath, and triethyl phosphonoacetate (12.3 g, 0.055 mol) is added dropwise with stirring.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
A solution of this compound (5.0 g, 0.05 mol) in 20 mL of anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the careful addition of 50 mL of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give ethyl 2-ethyl-2-hexenoate.
Expected Yield: 70-80%
Aldol (B89426) Condensation: Carbon-Carbon Bond Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. This compound can act as both an enolate precursor and an electrophile, leading to self-condensation, or it can participate in crossed aldol condensations with other carbonyl compounds that do not have α-hydrogens, such as benzaldehyde (B42025).
Protocol 4: Crossed Aldol Condensation of this compound with Benzaldehyde
This protocol describes the synthesis of an α,β-unsaturated ketone through the base-catalyzed crossed aldol condensation of this compound and benzaldehyde.
Reaction Scheme:
Caption: Aldol condensation of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 5.0 g | 0.05 |
| Benzaldehyde | 106.12 | 5.3 g | 0.05 |
| Sodium hydroxide (B78521) (NaOH) | 40.00 | 2.0 g | 0.05 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve sodium hydroxide (2.0 g) in a mixture of water (25 mL) and ethanol (25 mL).
-
Cool the solution in an ice bath and add this compound (5.0 g) with stirring.
-
Add benzaldehyde (5.3 g) dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours. The formation of a yellow precipitate indicates product formation.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol/water (1:1).
-
Recrystallize the crude product from ethanol to obtain pure 2-benzylidene-3-hexanone.
Expected Yield: 60-70%
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a wide range of fine chemicals. The protocols outlined in this document for Grignard reactions, reductive aminations, Wittig reactions, and aldol condensations demonstrate its utility in constructing complex molecular architectures. These reactions provide access to valuable intermediates for the pharmaceutical and fragrance industries, highlighting the importance of this compound as a key building block in modern organic synthesis. Further exploration of its reactivity will undoubtedly lead to the development of novel and efficient synthetic routes to other valuable compounds.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
While the exact impurity profile can vary between suppliers and batches, common impurities in commercially available this compound may originate from its synthesis, which often involves the oxidation of 3-hexanol (B165604) or a Grignard reaction. Potential impurities include:
-
Unreacted starting materials: Such as 3-hexanol.
-
Aldol condensation byproducts: Higher molecular weight condensation products may form.
-
Oxidation products: Over time, ketones can slowly oxidize to form carboxylic acids and other degradation products.[3]
-
Solvent residues: Residual solvents from the manufacturing and purification process may be present.[3]
-
Water: Can be present due to the hygroscopic nature of some reagents and solvents used in synthesis.[3]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds. It can detect and quantify impurities based on their mass spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by the presence of additional peaks.[4]
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1717 cm⁻¹ is characteristic of the carbonyl (C=O) group in this compound. The presence of broad peaks in the 3200-3600 cm⁻¹ region could indicate alcohol impurities, while a broad peak around 2500-3300 cm⁻¹ might suggest carboxylic acid impurities.[5]
Q3: What is the expected appearance of pure this compound?
Pure this compound should be a clear, colorless liquid.[6] A yellow tint may indicate the presence of impurities, such as conjugated α,β-unsaturated ketones or other degradation products.[3]
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term storage and to prevent oxidation, blanketing with an inert atmosphere like nitrogen or argon is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: My purified this compound has a persistent yellow tint.
-
Possible Cause: The yellow color is likely due to the presence of conjugated impurities or degradation products that were not removed by the initial purification method.[3]
-
Troubleshooting Steps:
-
Analyze the sample: Use GC-MS or NMR to identify the colored impurity.
-
Re-purify using an alternative method: If you initially used fractional distillation, try column chromatography. If chromatography was used, a careful fractional distillation may remove the colored impurities. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities that might be colored.
-
Problem 2: GC-MS analysis shows the presence of 2-Hexanone in my purified sample.
-
Possible Cause: 2-Hexanone and this compound are structural isomers with very close boiling points (2-Hexanone: ~129 °C, this compound: ~123 °C), making their separation by standard distillation challenging.[1][6][7]
-
Troubleshooting Steps:
-
High-Efficiency Fractional Distillation: Use a longer fractionating column (e.g., a Vigreux or packed column) and maintain a very slow distillation rate to improve separation. Collect very small fractions and analyze each by GC-MS.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements, preparative GC is a highly effective technique for separating isomers with close boiling points.[8]
-
Column Chromatography: While challenging, optimization of the solvent system in flash column chromatography on silica (B1680970) gel may achieve separation. A non-polar eluent system with a very shallow gradient of a slightly more polar solvent would be required.
-
Problem 3: The yield of purified this compound after distillation is very low.
-
Possible Cause:
-
Inefficient Condensation: The condenser may not be adequately cooling the vapor, leading to loss of product.
-
Hold-up in the Distillation Column: A significant amount of material can be left coating the surfaces of a long or packed fractionating column.
-
Incorrect Thermometer Placement: If the thermometer bulb is too high, the observed boiling point will be inaccurate, and the collection of the main fraction may be initiated too late.
-
-
Troubleshooting Steps:
-
Ensure adequate cooling water flow through the condenser.
-
For small-scale distillations, consider using a short-path distillation apparatus to minimize hold-up.
-
Position the thermometer correctly: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[9]
-
Quantitative Data Summary
The following table provides a representative example of how a multi-step purification can improve the purity of commercial this compound. The initial sample is assumed to contain common impurities.
| Purification Step | This compound Purity (%) | 3-Hexanol (%) | 2-Hexanone (%) | Higher Boiling Residues (%) |
| Initial Sample | 95.0 | 2.0 | 2.5 | 0.5 |
| After Fractional Distillation | 98.5 | 0.1 | 1.2 | <0.1 |
| After Column Chromatography | >99.8 | <0.1 | <0.1 | <0.1 |
Note: These values are illustrative and the actual efficiency will depend on the specific experimental conditions and the initial impurity profile.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing impurities with significantly different boiling points from this compound (Boiling Point: 123-124 °C).[6]
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
Procedure:
-
Charge the Flask: Place the impure this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.[10]
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the liquid boils, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize.
-
Collect Fractions:
-
Forerun: Collect the initial liquid that distills at a lower temperature. This fraction typically contains volatile impurities.
-
Product Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (123-124 °C), switch to a clean receiving flask. Collect the liquid while the temperature remains constant.[9]
-
Final Fraction: If the temperature begins to rise significantly, stop the distillation or switch to a third receiver to collect higher-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing non-volatile or more polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.3 for this compound.[10]
Procedure:
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[12]
-
Allow the silica to settle, tapping the column gently to ensure even packing.[11]
-
Add a layer of sand on top of the silica bed.[12]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica column.[10]
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Continuously collect fractions in test tubes.[10]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Difference between 2 hexanone and 3 hexanone | Filo [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Identifying and removing impurities in 3-Hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hexanone. The following information is designed to help you identify and remove common impurities to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercially available this compound typically has a purity of 97-98% or higher. Potential impurities can originate from the synthesis process and storage. Common impurities may include:
-
Unreacted Starting Materials and Intermediates: Depending on the synthetic route, these can include 3-hexanol (B165604) or (E)-3-hexene.
-
Isomeric Ketones: Byproducts such as 2-hexanone (B1666271) and 3-methyl-2-pentanone (B1360105) can be present.
-
Aldol (B89426) Condensation Products: Self-condensation of this compound can lead to the formation of α,β-unsaturated ketones and other higher molecular weight byproducts.[1]
-
Oxidation Products: Prolonged storage, especially in the presence of air, can lead to the formation of carboxylic acids and other degradation products.[1]
-
Water: Due to the nature of the solvents and reagents used in synthesis and purification, water can be a common impurity.[1]
-
Residual Solvents: Solvents used during the reaction and purification process may remain in the final product.[1]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities. The mass spectra of the separated components can be compared against a library (e.g., NIST) for identification. The peak area percentage provides an estimate of the relative concentration of each component.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, allowing for the identification of impurities. Impurities will appear as additional peaks in the spectra. The carbonyl carbon of this compound typically appears around 211 ppm in ¹³C NMR.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the 1715-1725 cm⁻¹ region is characteristic of the carbonyl (C=O) group in a saturated ketone.[2] Impurities with other functional groups, such as the hydroxyl (-OH) group from alcohol contaminants (broad peak around 3200-3600 cm⁻¹) or the C=C bond from unsaturated byproducts (around 1650 cm⁻¹), will show distinct absorption bands.[2][3]
-
Boiling Point and Refractive Index: Measuring the boiling point and refractive index of your sample and comparing them to the values of pure this compound can provide a preliminary assessment of purity. Deviations from the expected values suggest the presence of impurities.
Q3: My this compound sample has a yellow tint. What is the likely cause and how can I remove the color?
A yellow tint in this compound, which should be a colorless liquid, often indicates the presence of conjugated impurities, such as α,β-unsaturated ketones formed from aldol condensation, or other degradation products.[1]
To address this, you should first identify the impurity using an analytical technique like GC-MS or NMR. Based on the identity of the impurity, you can choose an appropriate purification method:
-
Fractional Distillation: This can be effective if the colored impurity has a significantly different boiling point from this compound.
-
Column Chromatography: For less volatile or more polar colored impurities, column chromatography using silica (B1680970) gel or alumina (B75360) is a suitable purification method.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the GC-MS analysis.
Possible Cause: The additional peaks likely correspond to impurities in your this compound sample.
Troubleshooting Steps:
-
Identify the Impurities: Analyze the mass spectrum of each unexpected peak and compare it to a spectral library (e.g., NIST) to identify the compounds.
-
Consult Physical Properties Table: Compare the boiling points of the identified impurities with that of this compound (see Table 1) to determine the feasibility of separation by distillation.
-
Select a Purification Method:
-
For impurities with boiling points differing by more than 20-30 °C from this compound, fractional distillation is a suitable method.
-
For impurities with boiling points close to that of this compound, or for non-volatile impurities, preparative HPLC or flash column chromatography is recommended.
-
Issue 2: The reaction is not proceeding as expected, and I suspect impurities in the this compound are the cause.
Possible Cause: Impurities in the this compound can interfere with chemical reactions by reacting with reagents, poisoning catalysts, or altering the reaction conditions.[1]
Troubleshooting Steps:
-
Confirm Purity: Assess the purity of your this compound using the analytical methods described in Q2.
-
Purify the this compound: Based on the identified impurities, select an appropriate purification method from the experimental protocols below.
-
Use an Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using appropriate techniques, such as working under a nitrogen or argon atmosphere.[1]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | C₆H₁₂O | 100.16 | 123-125[4][5] | 1.400-1.401[4] |
| 3-Hexanol | C₆H₁₄O | 102.17 | 135 | ~1.414 |
| (E)-3-Hexene | C₆H₁₂ | 84.16 | 67.8 | ~1.394 |
| 2-Hexanone | C₆H₁₂O | 100.16 | 127.6 | ~1.401 |
| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 116-118 | ~1.401 |
| Water | H₂O | 18.02 | 100 | 1.333 |
Table 2: Expected Purity of this compound After Purification
| Purification Method | Expected Purity | Notes |
| Fractional Distillation | >99% | Effective for separating impurities with significantly different boiling points.[6] |
| Flash Column Chromatography | >99% | Good for removing polar or non-volatile impurities. |
| Preparative HPLC | >99.5% | Highly effective for separating complex mixtures and impurities with similar physical properties. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.[1]
-
GC-MS Parameters (General):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for ketone analysis.[1]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
MS Detector: Scan in the range of m/z 35-500.[1]
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any smaller peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities. The peak area percentage can be used to estimate the relative concentration of each component.[1]
Protocol 2: Purification by Fractional Distillation
This method is suitable for separating components with boiling points that differ by less than 70 °C.[7]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[7]
-
Procedure:
-
Place the impure this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Gently heat the flask.
-
Monitor the temperature at the top of the column. The temperature will rise and then stabilize at the boiling point of the lowest boiling point component.
-
Discard the initial distillate (forerun), which may contain highly volatile impurities.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (123-125 °C).
-
It is advisable to collect the distillate in several small fractions and analyze the purity of each fraction by GC-MS.[1]
-
Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask.
-
Protocol 3: Purification by Flash Column Chromatography
-
Solvent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Pack the column with silica gel using a slurry method with your chosen eluent.
-
Add a layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica column.
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (e.g., with compressed air) to achieve a flow rate of about 2 inches per minute.
-
Continuously collect fractions in test tubes.
-
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the purified this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Begin with an analytical scale separation to develop a suitable method. A reversed-phase C18 column is often a good starting point for ketones.
-
Optimize the mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation of this compound from its impurities.
-
-
Scale-Up:
-
Scale up the analytical method to a preparative scale column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification:
-
Dissolve the impure this compound in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak based on the UV detector signal.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the mobile phase solvents, often by rotary evaporation, to yield the purified this compound.
-
Visualizations
Caption: Workflow for the identification and removal of impurities in this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. This compound [stenutz.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
Optimizing reaction conditions for 3-Hexanone synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 3-Hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized via the oxidation of the secondary alcohol, 3-hexanol (B165604).[1][2] Popular methods for this transformation include using chromium-based reagents like Pyridinium Chlorochromate (PCC) or Jones reagent (chromic acid), as well as metal-free methods like the Swern oxidation.[3][4][5][6][7] Other reported routes include the Grignard reaction of propylmagnesium bromide with propionitrile.[2]
Q2: How do I choose the best oxidizing agent for converting 3-hexanol to this compound?
A2: The choice of oxidizing agent depends on factors like substrate sensitivity, desired reaction conditions, and scale.
-
Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that reliably oxidizes secondary alcohols to ketones without over-oxidation.[8][9] It is a good choice for general-purpose synthesis.
-
Jones Reagent (Chromic Acid): A strong oxidizing agent. While effective for secondary alcohols, it is more acidic and harsh, which can be detrimental to sensitive functional groups.[4][10]
-
Swern Oxidation: A metal-free, mild method that uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride.[6][7][11] It is known for its wide functional group tolerance and is often used in complex molecule synthesis, but it requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide (B99878) as a byproduct.[7][11]
Q3: Can I use Friedel-Crafts acylation to synthesize an aliphatic ketone like this compound?
A3: No, Friedel-Crafts acylation is a method used to introduce an acyl group to an aromatic ring to form aryl ketones.[12][13][14][15][16] It is not suitable for the synthesis of aliphatic ketones like this compound from aliphatic starting materials.
Troubleshooting Guide
Q4: My reaction yield is very low. What are the common causes and how can I fix it?
A4: Low yield is a frequent issue in organic synthesis. A systematic approach is needed to identify the cause.[17]
-
Poor Reagent Quality: Ensure starting materials, especially the 3-hexanol and the oxidizing agent, are pure and dry. Moisture can quench Grignard reagents and interfere with many oxidation reactions.[17][18]
-
Suboptimal Reaction Temperature: Temperature control is critical. For instance, Swern oxidations must be kept at very low temperatures (e.g., -78 °C) to prevent side reactions.[6][19] For other oxidations, ensure the temperature is maintained within the optimal range cited in the protocol.[20]
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, it may be due to insufficient reagent or catalyst deactivation.[17][20] Consider adding more reagent if appropriate for the specific protocol.
-
Losses During Workup: Significant product loss can occur during extraction and purification. Ensure you are using the correct solvents, rinsing all glassware thoroughly, and being careful during solvent removal, especially if the product is volatile.[17][21]
Q5: After the reaction, I still have a lot of unreacted 3-hexanol starting material. Why?
A5: The presence of significant starting material post-reaction typically points to one of the following:
-
Insufficient Oxidizing Agent: Ensure you are using the correct stoichiometric amount of the oxidizing agent. For PCC, one equivalent is generally sufficient.[9] For a Swern oxidation, a slight excess of DMSO and oxalyl chloride is common.[19]
-
Deactivated Reagent: The oxidizing agent may have degraded due to improper storage or handling. For example, moisture can deactivate many reagents.
-
Low Reaction Temperature or Insufficient Time: The reaction may not have had enough energy or time to go to completion. Verify the recommended temperature and reaction time for your chosen method and consider extending the reaction time while monitoring via TLC/GC.
Q6: My final product is impure and contains side-products. What are they and how can I avoid them?
A6: Side-product formation is specific to the reaction method.
-
For Oxidation Reactions: If oxidizing a primary alcohol, over-oxidation to a carboxylic acid can occur, especially with strong agents like Jones reagent.[1] For secondary alcohols like 3-hexanol, this is not an issue. However, side reactions like the formation of mixed thioacetals can occur in Swern oxidations if the temperature is not kept low.[11]
-
For Grignard Reactions: Competing side reactions can include reduction of the ketone starting material or enolization, which leads to recovery of the starting material after workup.[22][23] Using fresh, high-quality Grignard reagents and maintaining anhydrous conditions is crucial.
Comparative Data on Synthesis Methods
The following table summarizes reaction conditions for common methods used to synthesize ketones from secondary alcohols.
| Synthesis Method | Starting Material | Key Reagents | Typical Solvent | Temperature | Typical Reaction Time | Reported Yield |
| PCC Oxidation | Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1 - 24 hours | Good to Excellent |
| Swern Oxidation | Secondary Alcohol | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane (DCM) | -78 °C to Room Temp | 1 - 2 hours | Very Good to Excellent |
| Jones Oxidation | Secondary Alcohol | Chromium Trioxide (CrO₃), H₂SO₄ | Acetone | 0 °C to Room Temp | 1 - 6 hours | Good to Excellent |
Experimental Protocols
Protocol 1: Oxidation of 3-Hexanol using PCC
This protocol describes the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).[8][9][24]
Materials:
-
3-Hexanol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 1.5 equivalents of PCC in anhydrous DCM.
-
To the magnetically stirred suspension, add a solution of 3-hexanol (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts, washing the silica plug with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent by rotary evaporation.
-
The crude this compound can be further purified by distillation if necessary.
Protocol 2: Swern Oxidation of 3-Hexanol
This protocol outlines the synthesis of this compound under mild, metal-free conditions.[6][19][25]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
3-Hexanol
-
Triethylamine (Et₃N)
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, low-temperature thermometer
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM in a three-neck flask, add a solution of anhydrous DMSO (2.4 equivalents) in DCM dropwise at -78 °C (dry ice/acetone bath). Caution: Gas evolution (CO, CO₂) occurs.[19]
-
Stir the mixture at -78 °C for 10-15 minutes.
-
Add a solution of 3-hexanol (1.0 equivalent) in DCM dropwise over 10 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, keeping the temperature below -65 °C.
-
After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the product with DCM. Wash the combined organic layers with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 4. gauthmath.com [gauthmath.com]
- 5. brainly.com [brainly.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Asymmetric synthesis. Part VI. Reactions of 3,3,5-trimethylcyclohexanone with Grignard reagents and configurational interrelationships of 1-alkyl(alkenyl and alkynyl)-3,3,5-trimethylcyclohexanols and compounds derived from 1-hydroxy-3,3,5-trimethylcyclohexanecarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Grignard Reaction [organic-chemistry.org]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and degradation of 3-Hexanone under various conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Hexanone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is a relatively stable dialkyl ketone. However, its stability can be compromised by several factors, including:
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to the formation of various oxidation products.
-
Presence of Reducing Agents and Strong Bases: It is also incompatible with reducing agents and strong bases.[1]
-
Prolonged Storage: Over time, especially with exposure to air, this compound can form explosive peroxides.[1]
-
Elevated Temperatures: High temperatures can induce thermal decomposition.
-
UV Light Exposure: Although this compound does not show significant absorption in the near-UV range (290-700 nm), prolonged exposure to high-energy UV light could potentially lead to photodegradation.[2]
-
Extreme pH Conditions: Both highly acidic and alkaline conditions can potentially catalyze degradation reactions, such as hydrolysis, although ketones are generally more resistant to hydrolysis than esters.
Q2: What are the known degradation products of this compound?
A2: The primary degradation products depend on the degradation pathway:
-
Oxidation: Under oxidizing conditions, the main degradation product is 3-hexanoic acid . More vigorous oxidation can lead to the cleavage of the carbon chain, resulting in smaller carboxylic acids and other fragments.
-
Thermal Decomposition: The thermal decomposition of aliphatic ketones generally involves the cleavage of C-C bonds adjacent to the carbonyl group, leading to the formation of smaller aldehydes, ketones, and alkanes.
-
Peroxide Formation: Upon prolonged storage in the presence of air, this compound can form various peroxide structures.
Q3: How can I detect the presence of peroxides in my this compound sample?
A3: Visual inspection for crystals, cloudiness, or a viscous layer is the first step.[3] If any of these are present, do not handle the container and seek expert assistance for disposal. For routine testing of liquid samples, several methods are available:
-
Peroxide Test Strips: Commercially available test strips provide a quick and convenient method for semi-quantitative determination of peroxide concentration.
-
Iodide Test: A common qualitative test involves adding a potassium iodide solution to the sample. The formation of a yellow to brown color indicates the presence of peroxides.
-
Titration Methods: For quantitative analysis, titration with potassium permanganate (B83412) or ceric sulfate (B86663) can be employed.[4]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep in a tightly sealed, air-impermeable, and light-resistant container (e.g., amber glass bottle).[3]
-
For long-term storage, consider purging the container headspace with an inert gas like nitrogen or argon to minimize contact with oxygen and subsequent peroxide formation.
-
Label containers with the date received and the date opened to track their age.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS, HPLC)
-
Possible Cause 1: Degradation due to Improper Storage.
-
Troubleshooting Step: Review the storage conditions of your this compound sample. Was it exposed to light, air, or high temperatures for an extended period?
-
Corrective Action: If improper storage is suspected, obtain a fresh, unopened bottle of this compound and re-run the analysis. Implement proper storage procedures for all samples.
-
-
Possible Cause 2: Presence of Peroxides.
-
Troubleshooting Step: Test the sample for the presence of peroxides using one of the methods described in the FAQs.
-
Corrective Action: If peroxides are detected, the sample should be treated to remove them (e.g., by passing through an alumina (B75360) column) or safely disposed of according to your institution's guidelines. Caution: Do not distill solvents containing high levels of peroxides.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Verify the purity of the solvents and reagents used in your sample preparation and analysis.
-
Corrective Action: Use high-purity, fresh solvents and reagents.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Sample Degradation During Experimentation.
-
Troubleshooting Step: Evaluate the experimental conditions. Are you using high temperatures, strong acids/bases, or oxidizing/reducing agents that could be degrading the this compound?
-
Corrective Action: If possible, modify the experimental parameters to milder conditions. If harsh conditions are necessary, prepare fresh solutions of this compound immediately before use and minimize the reaction time.
-
-
Possible Cause 2: Variability in Sample Purity.
-
Troubleshooting Step: Analyze the purity of the this compound from different batches or suppliers if you are observing batch-to-batch variability.
-
Corrective Action: Standardize on a single, high-purity source of this compound for a series of experiments.
-
Data Presentation
Table 1: Summary of this compound Stability and Incompatibility
| Condition/Reagent | Effect on this compound | Primary Degradation Products/Outcome | Citation |
| Prolonged Storage (in air) | Peroxide formation | Hydroperoxides, potentially explosive peroxides | [1] |
| Strong Oxidizing Agents | Oxidation | 3-Hexanoic acid, smaller carboxylic acids | |
| Reducing Agents | Reduction | 3-Hexanol | |
| Strong Bases | Incompatible | Potential for aldol (B89426) condensation or other base-catalyzed reactions | [1] |
| Strong Acids | Generally stable, but can catalyze keto-enol tautomerism | Racemization if a chiral center is alpha to the carbonyl | [6] |
| Elevated Temperature | Thermal decomposition | Smaller aldehydes, ketones, and alkanes | [7] |
| UV Light (290-700 nm) | Low susceptibility to direct photolysis | Not expected to be a primary degradation pathway | [2] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Stability chamber capable of maintaining controlled temperature and humidity
-
Analytical balance
-
GC-MS or HPLC-UV system for analysis
Methodology:
-
Aliquot a known amount of this compound into multiple amber glass vials.
-
Tightly seal the vials.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
-
Store a set of control samples at the recommended storage condition (e.g., 2-8°C or room temperature, protected from light).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the stability chamber and the control condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method (e.g., GC-MS or HPLC-UV).
-
Compare the results from the accelerated conditions to the control samples to assess the rate of degradation.
Protocol 2: Detection of Peroxides in this compound (Iodide Method)
Objective: To qualitatively determine the presence of peroxides in a this compound sample.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid or 10% aqueous solution
-
Test tubes
Methodology:
-
Add 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a few crystals of potassium iodide or 0.5 mL of a freshly prepared 10% KI solution.
-
Stopper the test tube and shake for 1 minute.
-
Observe the color of the solution.
-
No color change: Peroxides are not detected.
-
Pale yellow to yellow color: Low to moderate levels of peroxides are present.
-
Brown color: High levels of peroxides are present. Caution: Handle with extreme care and consult your institution's safety officer for disposal.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. This compound CAS#: 589-38-8 [m.chemicalbook.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 5. rmu.edu [rmu.edu]
- 6. reddit.com [reddit.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 3-Hexanone
Welcome to the technical support center for the synthesis of 3-hexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides & FAQs
This section provides solutions to common problems and answers to frequently asked questions for various synthetic routes to this compound.
Route 1: Oxidation of 3-Hexanol (B165604)
The oxidation of the secondary alcohol 3-hexanol to this compound is a common and direct synthetic method. However, side reactions can occur, impacting yield and purity.
FAQ 1: What are the primary side products when oxidizing 3-hexanol to this compound?
The most common side product is hexanoic acid , which results from the over-oxidation of this compound, particularly when using strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄).[1][2] Unreacted 3-hexanol can also be a significant impurity if the reaction does not go to completion.
Troubleshooting: Low Yield and Presence of Impurities
| Symptom | Potential Cause | Recommended Solution |
| Low yield of this compound with significant unreacted 3-hexanol. | Incomplete oxidation. | - Increase the reaction time or temperature moderately.- Ensure the molar ratio of the oxidizing agent to the alcohol is appropriate. |
| Presence of hexanoic acid in the product mixture. | Over-oxidation of the ketone. | - Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC).[3][4][5]- Carefully control the reaction temperature and avoid prolonged reaction times. |
| Complex mixture of unidentified byproducts. | Degradation of the starting material or product. | - Lower the reaction temperature.- Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can promote side reactions. |
Route 2: Grignard Reaction of Propylmagnesium Bromide with Propionitrile (B127096)
This method involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the ketone.
FAQ 2: What are the common side products in the Grignard synthesis of this compound from propionitrile?
Several side products can form in this reaction:
-
3-Pentanol (B84944): If the Grignard reagent reduces the propionaldehyde (B47417) formed in situ.
-
Propane (B168953): Formed if the Grignard reagent reacts with any trace amounts of water or acidic protons.
-
Unreacted Propionitrile: If the reaction is incomplete.
-
5-Ethyl-5-nonanol: This can result from a double addition of the Grignard reagent to the initially formed this compound.[6]
Troubleshooting: Complex Product Mixture and Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of propane gas evolution and low yield of desired product. | Presence of moisture or other acidic protons in the reaction setup. | - Thoroughly dry all glassware before use.- Use anhydrous solvents (e.g., diethyl ether, THF).- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of 3-pentanol in the product. | Reduction of the intermediate imine or the final ketone by the Grignard reagent. | - Maintain a low reaction temperature (e.g., 0 °C) during the addition of the Grignard reagent. |
| Detection of 5-Ethyl-5-nonanol. | The Grignard reagent is reacting with the this compound product. | - Add the Grignard reagent slowly to the nitrile solution to avoid a high local concentration.- Use a reverse addition method where the nitrile solution is added to the Grignard reagent. |
Route 3: Ketonization of Carboxylic Acids
The synthesis of this compound can be achieved via the ketonization of propanoic acid and butanoic acid over a metal oxide catalyst at high temperatures.
FAQ 3: What are the expected side products in the synthesis of this compound via ketonization of mixed carboxylic acids?
When using a mixture of propanoic acid and butanoic acid, a statistical mixture of three ketones is typically formed:
-
This compound (the desired cross-ketonization product)
-
3-Pentanone (B124093) (from the self-ketonization of propanoic acid)
-
4-Heptanone (from the self-ketonization of butanoic acid)
Other potential side reactions, especially at very high temperatures or with certain catalysts, can include aldol condensation products, cracking to smaller molecules, and cyclization reactions .[7]
Troubleshooting: Low Selectivity for this compound
| Symptom | Potential Cause | Recommended Solution |
| Significant yields of 3-pentanone and 4-heptanone. | Non-selective nature of the ketonization reaction. | - Optimize the molar ratio of the two carboxylic acids.- Investigate different catalysts that may favor cross-ketonization. |
| Formation of a wide range of byproducts. | High reaction temperature or inappropriate catalyst. | - Lower the reaction temperature to the minimum required for ketonization.- Screen different metal oxide catalysts (e.g., MnO₂, CeO₂, ZrO₂) to find one with higher selectivity. |
Experimental Protocols
Protocol 1: Oxidation of 3-Hexanol to this compound using Pyridinium Chlorochromate (PCC)
This protocol describes a mild oxidation procedure to minimize over-oxidation to carboxylic acid.
Materials:
-
3-Hexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite® or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add Celite® or silica gel to the suspension.
-
In a separate flask, dissolve 3-hexanol (1 equivalent) in anhydrous DCM.
-
Slowly add the 3-hexanol solution to the PCC suspension while stirring vigorously.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purify the product by distillation if necessary.
Protocol 2: Grignard Synthesis of this compound from Propylmagnesium Bromide and Propionitrile
This protocol outlines the synthesis of this compound via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Propionitrile
-
Anhydrous diethyl ether or THF
-
Aqueous solution of hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Propionitrile:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of propionitrile in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting this compound by distillation.
-
Visualizations
References
Storage and handling guidelines for 3-Hexanone
This guide provides essential information on the storage and handling of 3-Hexanone for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective use in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][3][4] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][3][5] Protect the container from physical damage and store it apart from incompatible materials.[2][6][7][8][9]
Q2: I notice a slight discoloration in my stored this compound. Is it still usable?
A2: this compound is typically a colorless to slightly yellow liquid.[2] However, it may form peroxides during prolonged storage, which can affect its purity and safety.[2][6][7][8][9] If you observe significant discoloration or the formation of solids, it is recommended to test for the presence of peroxides before use. If peroxides are present, the product may need to be purified or disposed of according to your institution's hazardous waste guidelines.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, safety glasses or goggles, and a lab coat.[1][4] If working in an area with poor ventilation or the potential for vapor exposure, a NIOSH-approved respirator may be necessary.[10]
Q4: What should I do in the event of a this compound spill?
A4: In case of a spill, immediately evacuate non-essential personnel from the area.[11][12] Remove all sources of ignition and ensure the area is well-ventilated.[1][5][11][12] For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite, and place it in a sealed container for disposal.[1][5] Do not use combustible materials like sawdust. For larger spills, contain the spill and prevent it from entering drains.[3][11][12] Refer to the emergency procedures outlined by your institution.
Q5: What are the primary hazards associated with this compound?
A5: this compound is a highly flammable liquid and vapor.[1][2][3] It can cause skin and eye irritation.[2][13] Inhalation of vapors may lead to respiratory tract irritation, and high concentrations can cause central nervous system depression, with symptoms like headache, dizziness, and nausea.[13][14]
Q6: With which substances is this compound incompatible?
A6: this compound is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2][6][7][8][9] Contact with these materials should be avoided to prevent vigorous reactions.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [15] |
| Boiling Point | 123-124 °C[15] |
| Melting Point | -55.5 °C[15] |
| Flash Point | 14 °C (57.2 °F)[10] |
| Density | 0.815 g/mL at 25 °C[6][10] |
| Solubility in Water | 14.7 mg/mL[15] |
| Vapor Pressure | 13.9 mmHg |
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, the following general guidelines should be followed when using this compound as a solvent or reagent:
-
Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood.
-
Inert Atmosphere: For reactions sensitive to air or moisture, consider using an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Due to its low flash point, avoid heating this compound with open flames. Use controlled heating methods such as a heating mantle, oil bath, or hot plate.
-
Waste Disposal: Dispose of all this compound waste in appropriately labeled hazardous waste containers according to your institution's guidelines.[1][11]
Visual Guides
This compound Spill Response Workflow
Caption: A flowchart outlining the key steps for responding to a this compound spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 589-38-8 [chemicalbook.com]
- 7. This compound CAS#: 589-38-8 [m.chemicalbook.com]
- 8. This compound | CAS#:589-38-8 | Chemsrc [chemsrc.com]
- 9. Manufacture this compound manufacturer supplier - BETTER [betterchemtech.com]
- 10. 3-己酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. louisville.edu [louisville.edu]
- 13. Buy this compound | 589-38-8 [smolecule.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fractional Distillation of 3-Hexanone for Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-hexanone via fractional distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for successful purification. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molar Mass | 100.16 g/mol |
| Boiling Point | 123-125 °C[1][2][3][4] |
| Density | ~0.812-0.82 g/mL at 20-25 °C |
| Appearance | Colorless liquid |
| Solubility in Water | 14.7 g/L |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for purifying this compound using fractional distillation at atmospheric pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Glass wool or aluminum foil for insulation (optional)
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the cooling water inlet to the lower arm and the outlet to the upper arm.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently using the heating mantle or oil bath.
-
Observe the condensation ring as it slowly rises through the fractionating column. A slow and steady rise is crucial for good separation.
-
If the condensation ring stalls, you may need to slightly increase the heating or insulate the column with glass wool or aluminum foil.
-
The vapor temperature should remain relatively constant during the distillation of a pure fraction.
-
-
Fraction Collection:
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain more volatile impurities.
-
Main Fraction: Once the temperature stabilizes near the boiling point of this compound (123-125 °C), change to a new, pre-weighed receiving flask to collect the purified product.
-
Final Fraction: A sharp drop or rise in temperature after the main fraction has been collected indicates that the majority of the this compound has distilled. At this point, you can stop the distillation or collect any higher-boiling impurities in a separate flask.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool down completely before disassembling.
-
Troubleshooting Guide and FAQs
This section addresses common problems encountered during the fractional distillation of this compound.
- dot
graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#5F6368", fontname="Roboto", fontsize=10];
Frequently Asked Questions (FAQs):
Q1: My purified this compound is not reaching the expected purity. What could be the issue?
-
A1: This could be due to several factors:
-
Inefficient Fractionating Column: Your column may not have enough theoretical plates to separate this compound from impurities with close boiling points. Consider using a longer column or a more efficient packing material.
-
Azeotrope Formation: this compound may form a minimum boiling point azeotrope with certain impurities, particularly water or its precursor, 3-hexanol (B165604).[1] An azeotrope is a mixture of liquids that has a constant boiling point and composition, making separation by simple distillation impossible. If an azeotrope is suspected, further purification steps such as extractive distillation or drying with a suitable agent may be necessary.
-
Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.
-
Q2: The temperature of the vapor is fluctuating during the collection of the main fraction. Why is this happening?
-
A2: Temperature fluctuations can be caused by:
-
Uneven Heating: Ensure that the heating mantle is providing consistent heat. Using a sand bath or an oil bath can help to distribute the heat more evenly.
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is entering the condenser.
-
Bumping of the Liquid: Violent boiling, or "bumping," can cause liquid to splash up into the column, leading to temperature fluctuations. Ensure you have added boiling chips or are using a magnetic stirrer.
-
Q3: The distillation is proceeding very slowly, or has stopped altogether. What should I do?
-
A3: This is likely due to insufficient heating or heat loss from the apparatus.
-
Increase Heating: Gradually increase the temperature of the heating mantle.
-
Insulate the Apparatus: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss to the surroundings.
-
Q4: I am getting a lower than expected yield of purified this compound. What are the possible reasons?
-
A4: Low yield can be attributed to:
-
Leaks in the Apparatus: Check all glass joints to ensure they are properly sealed. Leaks can allow vapor to escape, reducing the amount of distillate collected.
-
Hold-up in the Column: The packing material in the fractionating column will retain some of the liquid, a phenomenon known as "hold-up." This is more significant with high-surface-area packing materials.
-
Incomplete Condensation: If the cooling water in the condenser is not cold enough or the flow rate is too low, some of the vapor may pass through without condensing.
-
Q5: What are the common impurities found in this compound, and how can I remove them?
-
A5: Common impurities can originate from the synthesis of this compound or from its degradation over time.
-
Unreacted Starting Materials: If this compound is synthesized by the oxidation of 3-hexanol, residual 3-hexanol may be present. Since their boiling points are relatively close (3-hexanol boils at ~135 °C), a highly efficient fractionating column is required for separation.
-
Water: Water can be introduced from reagents or absorbed from the atmosphere. If this compound forms a minimum boiling azeotrope with water, it will be difficult to remove completely by fractional distillation alone. In such cases, a drying agent can be used before distillation, or azeotropic distillation with a third component (an entrainer) may be employed.
-
Other Ketones and Aldehydes: Side reactions during synthesis can lead to the formation of other ketones or aldehydes. Fractional distillation is generally effective at removing these impurities, provided their boiling points are sufficiently different from that of this compound.
-
By carefully following the experimental protocol and considering the troubleshooting advice provided, you can effectively purify this compound for your research and development needs.
References
Technical Support Center: Purifying 3-Hexanone via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 3-Hexanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is column chromatography and why is it used for purifying this compound? Column chromatography is a versatile purification technique used to separate individual chemical compounds from a mixture.[1][2] The separation is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase moves them through a column.[3][4] this compound, a moderately polar ketone, can be effectively separated from non-polar or more polar impurities using this method.
Q2: What is the recommended stationary phase for this compound purification? The most common stationary phase for purifying ketones like this compound is silica (B1680970) gel (SiO₂).[1] Alumina (B75360) (Al₂O₃) can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds.[3][5]
Q3: How do I choose the right mobile phase (eluent) for this compound? The choice of mobile phase is critical and depends on the impurities present.[6] For normal-phase chromatography on silica, a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio is determined experimentally using Thin Layer Chromatography (TLC).[7]
Q4: How do I use Thin Layer Chromatography (TLC) to find the best solvent system? To find the ideal eluent, spot your crude this compound mixture on a TLC plate and develop it in solvent systems with varying ratios of a non-polar and polar solvent (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The goal is to find a system where the this compound spot has a Retardation factor (Rf) of approximately 0.2-0.4, and is well-separated from impurity spots.[5]
Q5: Is this compound stable on silica gel? Generally, simple ketones like this compound are stable on silica gel. However, if your compound is sensitive or appears to degrade (visible as streaking or new spots on TLC), you can perform a 2D TLC test.[8] Spot the compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is unstable on silica, and an alternative stationary phase like deactivated silica or alumina should be considered.[7][8]
Troubleshooting Guide
Problem: My this compound is not moving off the top of the column.
-
Potential Cause: The mobile phase polarity is too low. The solvent is not competitive enough to displace the this compound from the silica gel.[3]
-
Recommended Solution: Gradually and systematically increase the polarity of your eluent. For example, if you are using a 95:5 hexane/ethyl acetate mixture, switch to 90:10, then 85:15, and so on. Monitor the elution using TLC.
Problem: All my compounds, including this compound, are eluting together immediately.
-
Potential Cause: The mobile phase polarity is too high. The compounds spend too much time in the mobile phase and do not interact sufficiently with the stationary phase for separation to occur.[3]
-
Recommended Solution: Start again with a much less polar solvent system. Re-optimize your solvent system using TLC to ensure the desired compound has an Rf value in the 0.2-0.4 range.[5]
Problem: The separation is poor, and the collected fractions are still mixed.
-
Potential Causes & Solutions:
-
Poorly Packed Column: Air bubbles, cracks, or an uneven silica bed can lead to "channeling," where the sample flows unevenly, ruining separation.[7] The solution is to repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is often recommended.[1]
-
Column Overloading: Too much sample was loaded for the amount of silica gel used. A general rule is to use a silica-to-sample mass ratio of 50:1 to 100:1 for good separation.[7]
-
Incorrect Flow Rate: In flash chromatography, excessively high pressure can broaden bands and decrease resolution. Conversely, a flow rate that is too slow can lead to diffusion and band broadening. Maintain a steady and optimal flow rate.[8]
-
Problem: My this compound peak is tailing in the collected fractions.
-
Potential Cause: Peak tailing for ketones can occur due to interactions with acidic silanol (B1196071) groups on the surface of the silica gel.[5]
-
Recommended Solution: While this compound is relatively neutral, if tailing is significant, adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine (B128534) (NEt₃) to the mobile phase can help by neutralizing the active sites on the silica.[5]
Problem: My sample precipitated when I loaded it onto the column.
-
Potential Cause: The sample was dissolved in a strong solvent for loading but is not soluble in the less polar mobile phase used for elution.[5]
-
Recommended Solution: Use a "dry loading" method. Dissolve your crude sample in a suitable solvent, add a small amount of dry silica gel (10-20 times the sample mass), and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder.[5][8] This powder can then be carefully added to the top of the packed column.[8]
Data Presentation
Table 1: Physical Properties and Chromatographic Data for this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₂O | - |
| Molar Mass | 100.16 g/mol [9] | Needed for calculating molar quantities. |
| Boiling Point | 123 °C[10] | Alternative purification by distillation is possible if impurities have significantly different boiling points. |
| Polar Surface Area | 17.1 Ų[9] | Indicates moderate polarity, suitable for silica gel chromatography. |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[10] | Allows for extraction into an organic layer during work-up and is compatible with common mobile phases. |
| Typical Stationary Phase | Silica Gel | Standard choice for moderately polar compounds.[1] |
| Example Rf Values | ||
| 95:5 Hexane:EtOAc | ~0.15 | Elution would be very slow. |
| 90:10 Hexane:EtOAc | ~0.30 | Often a good starting point for optimal separation.[7] |
| 80:20 Hexane:EtOAc | ~0.55 | May elute too quickly, risking co-elution with less polar impurities. |
Note: Rf values are illustrative and can vary based on specific TLC plate, temperature, and chamber saturation.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Solvent System Optimization (TLC):
-
Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., 90:10 Hexane:Ethyl Acetate).
-
Visualize the spots (e.g., using a UV lamp if applicable, or a potassium permanganate (B83412) stain).
-
Adjust the solvent ratio until the Rf of this compound is ~0.3 and it is well-separated from other spots.[7]
-
-
Column Preparation (Slurry Packing):
-
Select a column of appropriate size for your sample mass (aim for a 50:1 to 100:1 ratio of silica to crude product).[7]
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.[7]
-
In a beaker, mix silica gel with your starting, low-polarity eluent to form a consistent slurry.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[3]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed.
-
Add a final layer of sand on top of the silica bed to prevent disturbance when adding solvent.[3][7] Never let the solvent level drop below the top of the sand.[8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 10-20 times the mass of the sample) to the solution.[8]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder as a uniform layer on top of the sand in the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column using a pipette or by pouring gently down the sides.
-
Apply pressure (e.g., using a pump or compressed air for flash chromatography) to begin eluting the solvent.[8]
-
Collect the eluent in a series of numbered test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot each fraction on a TLC plate along with a spot of your crude starting material.
-
Identify the fractions that contain pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for purifying this compound.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 3-Hexanone and 2-Hexanone for Scientific Applications
An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics and applications of 3-Hexanone and 2-Hexanone (B1666271), supported by experimental data and methodologies.
This compound and 2-Hexanone are structural isomers with the same molecular formula (C6H12O) but differing in the position of the carbonyl group.[1] This subtle structural variance leads to significant differences in their physicochemical properties, reactivity, and toxicological profiles, making their selection a critical consideration in experimental design and chemical synthesis. This guide provides a comprehensive comparison to inform their use in research and development.
Physicochemical Properties: A Tabular Comparison
The location of the carbonyl group directly influences the physical properties of these ketones.[1] 2-Hexanone, also known as methyl n-butyl ketone (MBK), and this compound, or ethyl propyl ketone, exhibit distinct boiling points, melting points, densities, and solubilities. A summary of these key properties is presented below:
| Property | This compound | 2-Hexanone |
| CAS Number | 589-38-8[2] | 591-78-6[3] |
| Molecular Weight | 100.16 g/mol [4] | 100.16 g/mol [3] |
| Boiling Point | 123-124 °C[4] | 127.2 °C[5] |
| Melting Point | -55.5 °C[4] | -55.5 °C[5] |
| Density | 0.812-0.818 g/cm³[4] | 0.83 g/cm³ at 20°C[5] |
| Vapor Pressure | 13.9 mmHg[4] | 11.6 mmHg at 25°C[5] |
| Solubility in Water | 14.7 g/L[2] | 1.72 x 10⁴ mg/L[5] |
| Flash Point | 20 °C[2] | 95 °F (35 °C)[6] |
Experimental Protocols: Synthesis and Analysis
The synthesis of these hexanones can be achieved through various established organic chemistry protocols. Below are representative experimental methodologies for their preparation.
Synthesis of 2-Hexanone via Hydration of 1-Hexyne (B1330390)
A common method for the preparation of 2-Hexanone involves the mercury(II)-catalyzed hydration of 1-hexyne.[7]
-
Reaction: A mixture of 1 g of mercury(II) sulfate, 1 g of concentrated sulfuric acid, and 150 g of 70% methanol (B129727) is heated to 60°C in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.[7]
-
Addition: 41.0 g (0.5 mole) of 1-hexyne is added dropwise over 1 hour while maintaining the temperature and stirring.[7]
-
Workup: The mixture is stirred for an additional 3 hours. After cooling, the methanol is distilled off, and 2-hexanone is salted out from the residue using solid sodium chloride.[7]
-
Purification: The separated ketone layer is washed, neutralized, dried over calcium chloride, and distilled to yield 2-hexanone.[7]
Synthesis of this compound via Oxidation of 3-Hexanol (B165604)
This compound can be prepared by the oxidation of 3-hexanol.[2] A typical laboratory-scale oxidation can be performed using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Reaction Setup: In a round-bottom flask, 3-hexanol is dissolved in dichloromethane.
-
Oxidation: PCC is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.
Comparative Performance and Applications
Both 2-Hexanone and this compound are utilized as solvents for various materials, including cellulose (B213188) nitrate, vinyl polymers, and resins.[8] However, their differing structures can influence their performance in specific applications. 2-Hexanone has been noted for its use in paints and as a general solvent.[8]
In the context of organic synthesis, the position of the carbonyl group affects the steric hindrance around it, which can influence reaction rates and product distributions in nucleophilic additions and enolate formations. For instance, the less sterically hindered carbonyl group in 2-Hexanone may exhibit higher reactivity towards bulky nucleophiles compared to this compound.
Toxicology and Metabolism: A Critical Distinction for Drug Development
A significant point of divergence between these two isomers lies in their toxicological profiles, a crucial consideration for drug development and occupational safety. 2-Hexanone is a known neurotoxin.[8] Its toxicity stems from its metabolic pathway.
The metabolism of n-hexane and 2-hexanone in the body leads to the formation of 2,5-hexanedione, a neurotoxic metabolite.[9][10][11] This metabolite is responsible for the development of peripheral neuropathy, characterized by a "dying-back" of nerve axons.[11] The metabolic conversion is catalyzed by cytochrome P450 enzymes in the liver.[9][12]
In contrast, while toxicological data for this compound is less extensive, it is not known to be metabolized to the same neurotoxic species. Studies on this compound have focused on endpoints such as genotoxicity, skin sensitization, and reproductive toxicity, with data from read-across analog 2-heptanone (B89624) suggesting it is not genotoxic.[13]
The metabolic pathway of 2-Hexanone highlights the importance of understanding the biotransformation of even simple organic molecules in a drug development context, where metabolites can have significant physiological effects.
Caption: Metabolic activation of n-Hexane and 2-Hexanone to the neurotoxin 2,5-Hexanedione.
References
- 1. Difference between 2 hexanone and 3 hexanone | Filo [askfilo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-Hexanone synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 2-Hexanone - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Spectroscopic Differentiation of 2-Hexanone and 3-Hexanone: A Comparative Guide
Introduction
2-hexanone (B1666271) and 3-hexanone are structural isomers with the same molecular formula, C₆H₁₂O, but differing in the position of the carbonyl group along the hexane (B92381) chain.[1] This subtle structural variance leads to distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a detailed comparison of their analysis using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy, complete with experimental data and protocols for researchers, scientists, and professionals in drug development.
Mass Spectrometry
Mass spectrometry is a powerful technique for distinguishing between 2-hexanone and this compound by analyzing their unique fragmentation patterns upon ionization.
The most significant distinction arises from the McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds. 2-hexanone, having γ-hydrogens, readily undergoes this rearrangement to produce a prominent ion at an m/z of 58.[2][3][4] In contrast, this compound lacks γ-hydrogens on one side and shows a different primary fragmentation through alpha-cleavage.
Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, occurs in both isomers but yields different fragments. For 2-hexanone, alpha-cleavage results in ions at m/z 43 (CH₃CO⁺) and m/z 85 ([M-CH₃]⁺). For this compound, the primary alpha-cleavage products are ions at m/z 57 (C₂H₅CO⁺) and m/z 71 ([M-C₂H₅]⁺).
Data Presentation: Mass Spectrometry
| Spectroscopic Feature | 2-Hexanone | This compound |
| Molecular Ion (M⁺) | m/z 100 | m/z 100 |
| McLafferty Rearrangement | m/z 58 | Absent |
| Alpha-Cleavage Fragments | m/z 43, m/z 85 | m/z 57, m/z 71 |
| Base Peak | m/z 43 | m/z 57 |
Experimental Protocols: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dilute the sample (2-hexanone or this compound) in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Subject the sample to electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Visualization: Fragmentation Pathways
Caption: Figure 1. Key Mass Spectrometry Fragmentation Pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide definitive structural information to differentiate between 2-hexanone and this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-hexanone displays five distinct signals corresponding to the five non-equivalent sets of protons. The methyl group adjacent to the carbonyl (C1) appears as a singlet, while the other signals exhibit complex splitting patterns. In contrast, the ¹H NMR spectrum of this compound is simpler due to its symmetry, showing only three unique proton signals. The two ethyl groups are equivalent, and the two propyl groups are also equivalent.
Data Presentation: ¹H NMR Spectroscopy
| Proton Environment | 2-Hexanone (Approx. Chemical Shift, ppm) | Multiplicity | This compound (Approx. Chemical Shift, ppm) | Multiplicity |
| -CH₃ (adjacent to C=O) | ~2.1 | Singlet (s) | N/A | N/A |
| -CH₂- (adjacent to C=O) | ~2.4 | Triplet (t) | ~2.4 | Triplet (t) |
| Other -CH₂- groups | ~1.3 - 1.6 | Multiplets (m) | ~1.6 | Sextet (sxt) |
| Terminal -CH₃ | ~0.9 | Triplet (t) | ~0.9 | Triplet (t) |
| -CH₃ of ethyl group | N/A | N/A | ~1.0 | Triplet (t) |
¹³C NMR Spectroscopy
The difference in symmetry is even more apparent in the ¹³C NMR spectra. 2-hexanone, being asymmetrical, exhibits six distinct signals for its six carbon atoms. This compound possesses a plane of symmetry through the carbonyl group, resulting in only four unique carbon signals. The carbonyl carbon signals also appear at slightly different chemical shifts.
Data Presentation: ¹³C NMR Spectroscopy
| Carbon Environment | 2-Hexanone (Approx. Chemical Shift, ppm) | This compound (Approx. Chemical Shift, ppm) |
| C=O | ~209 | ~211 |
| Carbons adjacent to C=O | ~30 (CH₃), ~43 (CH₂) | ~36 (CH₂), ~36 (CH₂) |
| Other carbons | ~26, ~22, ~14 | ~18, ~14 |
| Total Number of Signals | 6 | 4 |
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Visualization: Structural Isomers and NMR Signals
Caption: Figure 2. Relationship Between Structure and NMR Signals.
Infrared (IR) Spectroscopy
While IR spectroscopy is excellent for identifying the presence of a carbonyl group, it is less effective for distinguishing between 2-hexanone and this compound. Both compounds exhibit a strong C=O stretching absorption in a very similar region of the spectrum.
Data Presentation: IR Spectroscopy
| Vibrational Mode | 2-Hexanone (cm⁻¹) | This compound (cm⁻¹) |
| C=O Stretch | ~1721[5] | ~1717[5] |
The subtle difference in the carbonyl stretching frequency is generally not sufficient for reliable differentiation.[6] While the fingerprint region (below 1500 cm⁻¹) will have unique patterns for each isomer, these can be complex to interpret without reference spectra.
Experimental Protocols: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer.
-
Analysis: Record the spectrum, which is a plot of transmittance versus wavenumber.
Visualization: General Spectroscopic Workflow
Caption: Figure 3. General Workflow for Spectroscopic Differentiation.
References
A Comparative Guide to Mass Spectrometry Fragmentation of 3-Hexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-hexanone and its common structural isomers, 2-hexanone (B1666271) and 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone). Understanding these distinct fragmentation pathways is crucial for the unambiguous identification of these isomers in complex mixtures, a common challenge in chemical analysis, metabolomics, and drug development.
Distinguishing Isomers by Mass Spectrometry
While structural isomers possess the same molecular weight and elemental formula, their different arrangements of atoms lead to unique fragmentation patterns upon ionization in a mass spectrometer. The primary fragmentation mechanisms for aliphatic ketones like the hexanones are alpha cleavage and McLafferty rearrangement.
-
Alpha (α) Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The charge is typically retained by the oxygen-containing fragment, forming a stable acylium ion. The size of the alkyl group lost determines the mass-to-charge ratio (m/z) of the resulting acylium ion.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. This rearrangement produces a neutral alkene and a charged enol radical cation.
The relative abundance of fragments resulting from these and other minor fragmentation pathways provides a distinctive mass spectrum for each isomer.
Comparative Fragmentation Data
The following table summarizes the major fragment ions and their relative intensities for this compound, 2-hexanone, and 4-methyl-2-pentanone, as determined by electron ionization mass spectrometry. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | This compound (Relative Intensity %) | 2-Hexanone (Relative Intensity %) | 4-Methyl-2-pentanone (Relative Intensity %) | Putative Fragment Identity | Fragmentation Pathway |
| 100 | 2.7 | 5.0 | 1.5 | [C₆H₁₂O]⁺• | Molecular Ion |
| 85 | 3.1 | 15.0 | 14.6 | [CH₃CO(CH₂)₃]⁺ | α-cleavage (loss of •CH₃) from 2-hexanone; α-cleavage (loss of •CH₃) from 4-methyl-2-pentanone |
| 72 | 6.1 | - | - | [CH₃CH₂CH₂CO]⁺ | α-cleavage (loss of •CH₂CH₃) from this compound |
| 71 | 6.0 | 10.0 | - | [CH₃CH₂CH₂CH₂CO]⁺ | α-cleavage (loss of •CH₃) from 2-hexanone |
| 58 | 3.9 | 100 | 4.0 | [C₃H₆O]⁺• | McLafferty Rearrangement in 2-hexanone |
| 57 | 98.7 | 8.0 | 24.9 | [CH₃CH₂CO]⁺ | α-cleavage (loss of •CH₂CH₂CH₃) from this compound |
| 43 | 100 | 75.0 | 100 | [CH₃CO]⁺ | α-cleavage (loss of •C₄H₉) from 2-hexanone and 4-methyl-2-pentanone |
| 29 | 67.6 | - | 13.9 | [CH₃CH₂]⁺ | α-cleavage (loss of •COCH₂CH₂CH₃) from this compound |
Note: Relative intensities are normalized to the base peak (100%) for each compound.
Experimental Protocols
The mass spectral data presented were obtained using electron ionization mass spectrometry (EI-MS). While specific instrument parameters may vary, a typical experimental protocol for the analysis of volatile ketones like hexanone isomers is as follows:
1. Sample Introduction:
-
A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from other components or directly via a heated probe for pure samples. For GC-MS, a capillary column (e.g., DB-5ms) is commonly used.
2. Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is suitable for comparison with spectral libraries.[1]
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization and prevent condensation.
3. Mass Analysis:
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for routine analysis.
-
Scan Range: A mass range of m/z 40-200 is typically sufficient to cover the molecular ion and major fragments of hexanone isomers.
4. Detection:
-
An electron multiplier detector is used to detect the ions. The resulting signal is amplified and recorded by a data system to generate the mass spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow of a typical GC-MS experiment for the analysis of this compound isomers.
Caption: A diagram of the GC-MS workflow for hexanone isomer analysis.
Interpretation of Fragmentation Patterns
This compound: The most prominent fragmentation pathway for this compound is alpha cleavage. The cleavage can occur on either side of the carbonyl group. Loss of an ethyl radical (•CH₂CH₃) results in an acylium ion at m/z 57, which is the base peak. Loss of a propyl radical (•CH₂CH₂CH₃) leads to an acylium ion at m/z 72. The presence of both these fragments is characteristic of this compound.
2-Hexanone: The mass spectrum of 2-hexanone is dominated by a base peak at m/z 58, which is a result of the McLafferty rearrangement.[2] This rearrangement is highly favorable in 2-hexanone and serves as a key diagnostic marker. Alpha cleavage also occurs, leading to a significant peak at m/z 43 due to the loss of a butyl radical (•C₄H₉) to form the acetyl cation ([CH₃CO]⁺), and a smaller peak at m/z 85 from the loss of a methyl radical (•CH₃).[2]
4-Methyl-2-pentanone (Methyl Isobutyl Ketone): Similar to 2-hexanone, 4-methyl-2-pentanone undergoes alpha cleavage to produce a base peak at m/z 43, corresponding to the acetyl cation. Another significant alpha cleavage product is observed at m/z 85 due to the loss of the methyl radical. The McLafferty rearrangement is less favorable in 4-methyl-2-pentanone compared to 2-hexanone, resulting in a much less intense peak at m/z 58.
Conclusion
The electron ionization mass spectra of this compound, 2-hexanone, and 4-methyl-2-pentanone exhibit distinct fragmentation patterns that allow for their differentiation. The prominent McLafferty rearrangement peak at m/z 58 is a strong indicator for 2-hexanone. The presence of two major alpha cleavage products at m/z 57 and 72 is characteristic of this compound. For 4-methyl-2-pentanone, the base peak at m/z 43 from alpha cleavage is the most significant feature. By carefully analyzing the key fragment ions and their relative intensities, researchers can confidently identify these isomers in their samples.
References
The Evolving Landscape of Food Quality Assessment: Validating 3-Hexanone as a Biomarker
A Comparative Guide for Researchers and Food Industry Professionals
The quest for reliable and rapid indicators of food quality and spoilage is a critical focus for researchers, scientists, and professionals in the food industry. Volatile organic compounds (VOCs) have emerged as promising biomarkers, offering a non-invasive window into the chemical changes that occur during food processing, storage, and degradation. Among these, 3-Hexanone, a ketone with a characteristic fruity, waxy, and sweet odor, has been identified in a variety of food products. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers, supported by experimental data to validate its potential as a reliable indicator of food quality.
This compound: A Potential Indicator Across Food Matrices
This compound is a naturally occurring VOC that can arise from several biochemical pathways, including lipid oxidation and microbial metabolism. Its presence and concentration can fluctuate significantly depending on the food matrix, processing methods, and storage conditions.
In Dairy Products: Thermal processing of milk, such as in the production of UHT milk, can lead to the formation of this compound, along with other ketones like 2-heptanone (B89624) and 2-nonanone (B1664094).[1] These compounds are often associated with "cooked" or "stale" off-flavors. While present, its direct correlation with the degree of spoilage compared to other well-established markers like hexanal (B45976), a key indicator of lipid oxidation, requires more extensive quantitative validation.[2][3]
In Meat Products: The volatile profiles of meat are complex, with numerous compounds emerging during storage as a result of microbial activity and chemical degradation. While various ketones are detected in spoiled meat, no single ketone has been definitively identified as a universally reliable indicator of spoilage.[1] Studies on raw beef have identified a range of VOCs, including ketones like acetoin, that appear during storage, but a clear, consistent correlation with spoilage across different packaging systems is still under investigation.[4]
In Fruits and Vegetables: The ripening and senescence of fruits are accompanied by dynamic changes in their volatile composition. In lulo fruit, for instance, the transformation of alcohols into esters and ketones is a notable change during ripening.[2][5] While ketones are part of this evolving aroma profile, specific quantitative data validating this compound as a superior biomarker for ripening stage compared to other volatiles is not yet robustly established.
Comparative Analysis: this compound vs. Alternative Biomarkers
The validation of a biomarker hinges on its sensitivity, specificity, and the strength of its correlation with a specific quality attribute. Below is a comparative analysis of this compound against other commonly used or promising biomarkers in different food categories.
Table 1: Comparison of this compound with Alternative Biomarkers for Food Quality
| Food Category | Biomarker | Alternative Biomarker(s) | Key Performance Aspects & Experimental Findings |
| Dairy (UHT Milk) | This compound | Dimethyl sulfide, 2-Heptanone, 2-Nonanone, Hexanal | - this compound concentration is higher in UHT milk compared to raw and pasteurized milk.[1]- Odor activity values suggest 2-heptanone and 2-nonanone are significant contributors to the off-flavor of UHT milk.[1]- Hexanal is a well-validated marker for lipid oxidation in dairy products, with established analytical methods for its quantification.[2][3] |
| Meat (General Spoilage) | This compound | Ethanol, 1-Butanol-3-methyl, Acetic acid, Total Viable Count (TVC) | - No single ketone has been identified as a consistently reliable spoilage indicator in meat.[1]- In aerobically stored chicken, ethanol, 1-butanol-3-methyl, and acetic acid showed strong correlations with Total Viable Count (TVC).[6]- Proton Transfer Reaction Mass Spectrometry (PTR-MS) has shown strong correlations (up to 99%) between certain VOCs and bacterial contamination in meat.[7] |
| Fruits (Ripening) | This compound | (Z)-3-hexenyl acetate, Hexyl acetate, Ethylene (B1197577) | - During lulo fruit ripening, alcohols are transformed into esters and ketones.[2][5]- In many fruits, specific esters and ethylene production are well-established markers of ripening stages.- Quantitative comparisons of the predictive power of this compound versus these established markers are limited. |
Experimental Protocols for Biomarker Validation
The validation of a potential biomarker like this compound requires rigorous experimental design and analytical methodology.
Protocol 1: Quantification of Volatile Compounds in Milk using HS-SPME-GC-MS
This method is suitable for the quantitative analysis of thermally derived off-flavor compounds in milk, including this compound.
1. Sample Preparation:
-
Place a defined amount of milk sample into a headspace vial.
-
For quantitative analysis, construct calibration curves using the standard addition technique directly in the milk matrix.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial.
-
Optimize extraction temperature and time to ensure efficient adsorption of volatile compounds. A randomized central composite design can be used for optimization.[1]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the extracted analytes from the SPME fiber in the GC injection port.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify and quantify the compounds using a mass spectrometer. Identification is based on mass spectra and retention times compared to authentic standards.
Protocol 2: Correlation of VOCs with Microbial Spoilage in Meat
This protocol outlines a general approach to validate VOCs as biomarkers for meat spoilage.
1. Sample Storage Study:
-
Package meat samples under different atmospheric conditions (e.g., aerobic, vacuum).
-
Store the samples at a controlled temperature (e.g., 4°C) for a defined period.
-
At regular intervals, collect samples for both VOC analysis and microbiological analysis.
2. VOC Analysis:
-
Utilize a sensitive analytical technique such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) or HS-SPME-GC-MS to analyze the headspace of the meat samples.
-
Identify and quantify the target VOCs, including this compound and other potential markers.
3. Microbiological Analysis:
-
Perform Total Viable Count (TVC) to determine the overall microbial load.
-
Use selective media to enumerate specific spoilage organisms (e.g., Pseudomonas spp., Lactic Acid Bacteria).
4. Statistical Analysis:
-
Correlate the concentration of each identified VOC with the microbial counts using statistical methods such as Pearson correlation.
-
A strong and significant correlation (high R-value, low p-value) indicates a potential biomarker.[7]
Visualizing the Validation Workflow
The process of validating a food biomarker can be systematically visualized to better understand the required steps and their logical connections.
Caption: A generalized workflow for the validation of a food biomarker.
The Path Forward: The Need for Direct Comparative Studies
While this compound shows promise as a potential biomarker in various food systems, its widespread adoption as a reliable indicator of food quality is contingent upon more direct, quantitative comparative studies. The existing body of research often identifies a multitude of VOCs associated with changes in food, but falls short of validating their individual or combined performance against established quality metrics.
Future research should focus on:
-
Head-to-head comparisons: Designing studies that directly compare the performance of this compound with other relevant biomarkers within the same food matrix and under the same conditions.
-
Quantitative correlation: Establishing strong statistical correlations between this compound concentrations and key quality parameters such as microbial load, sensory panel scores, and the concentration of other chemical markers of spoilage or ripening.
-
Matrix-specific validation: Recognizing that the utility of a biomarker can be highly dependent on the food matrix, validation studies should be conducted for specific food products.
By addressing these research gaps, the scientific community can provide the food industry with a more robust and validated toolkit of biomarkers, including potentially this compound, to ensure food quality and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Volatile Chemical Spoilage Indexes Associated with Bacterial Growth Dynamics in Aerobically Stored Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Greener Solvents: Alternatives to 3-Hexanone in Synthesis
For researchers, scientists, and drug development professionals seeking more sustainable and safer laboratory practices, the choice of solvent is a critical consideration. 3-Hexanone, a commonly used solvent, possesses properties that are often sought after in organic synthesis. However, growing environmental and safety concerns necessitate the exploration of greener alternatives. This guide provides an objective comparison of this compound with several promising, more environmentally benign solvents: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Cyclopentanone (B42830), and Cyclohexanone. The performance of these solvents is evaluated with a focus on data-driven comparisons in key synthetic applications.
Executive Summary
This guide demonstrates that viable greener alternatives to this compound exist for various synthetic applications. 2-MeTHF and CPME, in particular, show exceptional promise, often exhibiting superior performance in terms of reaction yield and selectivity, alongside improved safety and environmental profiles. While direct comparative data for every application is not always available, the existing evidence strongly supports the adoption of these greener solvents to align with the principles of green chemistry.
Solvent Properties: A Comparative Overview
A solvent's physical and safety properties are paramount in its selection for a particular synthetic application. The following table summarizes key data for this compound and its greener alternatives.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) | Cyclopentanone | Cyclohexanone |
| CAS Number | 589-38-8 | 96-47-9 | 5614-37-9 | 120-92-3 | 108-94-1 |
| Molecular Formula | C₆H₁₂O | C₅H₁₀O | C₆H₁₂O | C₅H₈O | C₆H₁₀O |
| Molecular Weight ( g/mol ) | 100.16 | 86.13 | 100.16 | 84.12 | 98.14 |
| Boiling Point (°C) | 123-124[1] | 78-80[2][3] | 106[4] | 131 | 155.6[5] |
| Melting Point (°C) | -55.5[1] | -136[2][6] | -140 | -51 | -31[7] |
| Flash Point (°C) | 35[3] | -11[2][6] | -1[4] | 30 | 44[7] |
| Density (g/mL at 20°C) | ~0.815[8] | ~0.855[9] | ~0.86[10] | ~0.951 | 0.948[11] |
| Water Solubility | 14.7 g/L[11] | 140 g/L[9] | 1.1 g/100g | 15.2 g/L | 86 g/L |
| Key Safety Hazards | Flammable, Irritant[8] | Highly flammable, Irritant, Peroxide former[2][6] | Highly flammable, Harmful if swallowed, Irritant, Peroxide former[4][12] | Flammable, Irritant | Flammable, Harmful, Irritant[7][13] |
Performance in Key Synthetic Reactions
The true test of a solvent's utility lies in its performance in chemical reactions. This section compares the performance of this compound and its greener alternatives in three common and important reaction types: Grignard reactions, aldol (B89426) condensations, and hydrogenation reactions.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is crucial for the stability and reactivity of the Grignard reagent.
| Solvent | Substrate/Reagent | Product | Yield (%) | Observations |
| 2-MeTHF | Benzylmagnesium chloride + Benzaldehyde (B42025) | 1,2-diphenylethanol | 85 | Superior to THF in suppressing Wurtz coupling by-products.[3] |
| 2-MeTHF | n-BuMgBr + Benzaldehyde | 1-Phenyl-1-pentanol | 95 | Higher yield and chemoselectivity compared to THF.[5] |
| CPME | Phenylmagnesium bromide + Benzaldehyde | Diphenylmethanol | 92 | Efficient and recyclable solvent for Grignard reactions.[14] |
| This compound | Not a typical solvent for Grignard reactions | - | - | Ethereal solvents are generally required to stabilize the Grignard reagent. |
Aldol Condensations
The aldol condensation is a powerful tool for forming carbon-carbon bonds and creating enones or β-hydroxy carbonyl compounds.
| Solvent | Reactants | Product | Conversion/Yield (%) | Observations |
| Cyclopentanone | Cyclopentanone (self-condensation) | Dimer and Trimer | 85.5% conversion | Solvent-free conditions can be employed with cyclopentanone acting as both reactant and solvent.[2] |
| Cyclopentanone | Cyclopentanone + Valeraldehyde | 2-Pentylidene-cyclopentanone | 93% conversion, 90% selectivity | Cyclopentanone can serve as both a reactant and solvent in cross-aldol condensations.[6][9] |
| Ethanol/Water | Aldehyde + Ketone | Chalcone | - | A common greener solvent system for aldol condensations.[15][16] |
| Solvent-free | Aldehyde + Ketone | Chalcone | High yields | Grinding solid reactants with a solid base catalyst can eliminate the need for a solvent.[1] |
| This compound | - | - | - | While ketones can be used as reactants, the use of this compound specifically as a solvent for aldol condensations is not widely reported, with greener options being preferred. |
Hydrogenation Reactions
Hydrogenation is a crucial process for the reduction of unsaturated compounds. The solvent can influence catalyst activity and selectivity.
| Solvent | Substrate | Catalyst | Product | Conversion/Yield (%) | Observations |
| CPME | Furfural (B47365) | PtPd/TiO₂ | Furfuryl alcohol | >95% conversion | CPME is an effective solvent for the selective hydrogenation of furfural.[17] |
| Water | Phenol | Pd/MIL-100(Cr) | Cyclohexanone | 100% conversion, 98.3% selectivity | Water can be an excellent green solvent for certain hydrogenation reactions.[4] |
| Ethanol | Cyclohexanone | Ru | Cyclohexanol | High conversion | Ethanol is a common solvent for hydrogenation, and the reaction proceeds readily.[18] |
| This compound | - | - | - | - | Limited data is available on the use of this compound as a solvent for hydrogenation, with other solvents being more commonly employed. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating research findings. Below are representative protocols for reactions discussed in this guide.
General Procedure for Grignard Reaction in 2-MeTHF
Synthesis of 1,2-diphenylethanol: A solution of benzylmagnesium chloride in 2-MeTHF (1.0 M, 5.0 mL, 5.0 mmol) is added dropwise to a stirred solution of benzaldehyde (0.46 g, 4.3 mmol) in anhydrous 2-MeTHF (10 mL) at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer is extracted with 2-MeTHF (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,2-diphenylethanol.
General Procedure for Aldol Condensation using Cyclopentanone
Self-condensation of Cyclopentanone: In a round-bottom flask, cyclopentanone (4 g) and a solid acid-base catalyst (0.6 g) are mixed. The flask is placed in a preheated electric heating mantle at 150 °C and stirred at 200 rpm under reflux for 4 hours.[2] After cooling, the reaction mixture is analyzed by gas chromatography to determine the conversion of cyclopentanone and the selectivity for the dimer and trimer products.
General Procedure for Hydrogenation in CPME
Hydrogenation of Furfural: In a high-pressure autoclave, furfural (0.2 g), CPME (20 mL), and the PtPd/TiO₂ catalyst (20 mg) are combined. The reactor is sealed, purged with hydrogen several times, and then pressurized with hydrogen to 20 bar. The reaction mixture is heated to 150 °C and stirred for 2 hours.[17] After cooling and venting the reactor, the catalyst is removed by filtration, and the resulting solution is analyzed by gas chromatography to determine the conversion of furfural and the product distribution.
Visualizing Green Solvent Selection
The selection of a greener solvent is a multi-faceted process guided by the principles of green chemistry. The following diagrams, created using the DOT language, illustrate the logical workflow for solvent selection and the hierarchical nature of green chemistry principles.
Caption: Workflow for selecting a greener solvent alternative.
Caption: Key green chemistry principles guiding solvent selection.
Conclusion
The transition to greener solvents is an essential step towards a more sustainable and safer future in chemical synthesis. This guide has demonstrated that effective and often superior alternatives to this compound are readily available. 2-MeTHF and CPME, in particular, stand out as excellent choices for a range of applications, offering improved performance and a significantly better environmental and safety profile. While further research is needed to generate direct comparative data in all reaction classes, the evidence presented provides a strong impetus for chemists to consider and adopt these greener alternatives in their daily work. By making informed solvent choices, the scientific community can significantly reduce its environmental footprint without compromising on the quality and efficiency of chemical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity [mdpi.com]
- 3. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. asianpubs.org [asianpubs.org]
- 7. jcia-bigdr.jp [jcia-bigdr.jp]
- 8. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. d-nb.info [d-nb.info]
- 11. Cyclohexanone Uses and Hazards [sydneysolvents.com.au]
- 12. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 13. louisville.edu [louisville.edu]
- 14. osti.gov [osti.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. webassign.net [webassign.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
3-Hexanone: A Performance Comparison with Other Aliphatic Ketones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. Aliphatic ketones are a versatile class of solvents widely employed in organic synthesis and purification. This guide provides a detailed comparison of the performance of 3-hexanone against other common aliphatic ketones, namely 2-hexanone (B1666271) and methyl isobutyl ketone (MIBK), to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Tabulated Comparison
A comprehensive understanding of the physical and chemical properties of a solvent is fundamental to its effective application. The following table summarizes the key physicochemical properties of this compound, 2-hexanone, and MIBK, providing a basis for their comparative performance.
| Property | This compound | 2-Hexanone | Methyl Isobutyl Ketone (MIBK) |
| Molecular Formula | C₆H₁₂O[1] | C₆H₁₂O[2] | C₆H₁₂O[3] |
| Molecular Weight ( g/mol ) | 100.16[1] | 100.16[2] | 100.16[3] |
| CAS Number | 589-38-8[1] | 591-78-6[2] | 108-10-1[3] |
| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[2] | Clear, colorless liquid |
| Odor | Sweet, fruity, waxy, grape-like[1] | Sharp, acetone-like[2] | Pleasant, camphor-like |
| Boiling Point (°C) | 123[1] | 127.6[2] | 117-118[3] |
| Melting Point (°C) | -55.5[4] | -55.5[2] | -84.7[3] |
| Density (g/cm³ at 20°C) | 0.82[1] | 0.8113[2] | 0.802[3] |
| Solubility in Water (g/L at 20°C) | 14.7[1] | 14[2] | 19.1[3] |
| Flash Point (°C) | 20[1] | 25 (closed cup) | 14[3] |
| Vapor Pressure (kPa at 20°C) | 1.85 (estimated) | 1.3[2] | 2.1 |
Performance in Key Pharmaceutical Applications
The performance of a solvent is highly dependent on the specific application. This section explores the comparative advantages and disadvantages of this compound, 2-hexanone, and MIBK in common pharmaceutical processes.
As a Reaction Solvent
The choice of solvent can influence reaction rates, yields, and selectivity. Aliphatic ketones are valued for their ability to dissolve a wide range of organic compounds.
-
This compound is utilized as a chemical intermediate and solvent in the synthesis of pharmaceuticals, including anticonvulsants and antibiotics.[3] Its moderate polarity and boiling point make it suitable for a range of reactions.[5]
-
2-Hexanone also serves as a general solvent in organic synthesis.[2] However, its use has been curtailed due to its neurotoxicity.[2][6]
-
MIBK is a widely used solvent in the pharmaceutical industry for manufacturing paints, rubbers, and other chemicals.[3] Its lower boiling point facilitates easier removal post-reaction.[3]
While direct comparative kinetic studies are limited, the choice between these ketones will depend on the specific reaction requirements, including reactant solubility, desired reaction temperature, and safety considerations.
In Crystallization and Purification
Crystallization is a critical step for the purification of active pharmaceutical ingredients (APIs).[7] The solvent plays a pivotal role in determining crystal form, size, and purity.[8]
-
The solubility of an API in a given solvent is a key parameter in designing a crystallization process.[8] The slightly different polarities and structures of this compound, 2-hexanone, and MIBK will result in varying solubilities for different APIs.
-
The evaporation rate of the solvent can also impact crystal growth. MIBK, with its lower boiling point, will evaporate faster than this compound and 2-hexanone, which could be advantageous in certain crystallization techniques like spray drying.
In Extraction Processes
Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquid phases.
-
The lower water solubility of this compound and 2-hexanone compared to MIBK may be advantageous in extractions from aqueous solutions where minimizing the amount of water in the organic phase is crucial.[3]
-
Conversely, the slightly higher polarity of MIBK might make it a more effective solvent for extracting moderately polar compounds.[3]
Experimental Protocols
To provide a practical framework for comparing the performance of these ketones, detailed methodologies for key experiments are essential.
Protocol for Comparative Solubility Determination of a Model API
Objective: To determine and compare the solubility of a model active pharmaceutical ingredient (e.g., ibuprofen) in this compound, 2-hexanone, and MIBK at a given temperature.
Materials:
-
Model API (e.g., ibuprofen)
-
This compound (analytical grade)
-
2-Hexanone (analytical grade)
-
Methyl Isobutyl Ketone (MIBK) (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
HPLC system with a suitable column and detector for the model API
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare saturated solutions by adding an excess amount of the model API to a known volume of each ketone in separate sealed flasks.
-
Equilibrate the flasks in a thermostatically controlled shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant from each flask using a pre-warmed pipette, ensuring no solid particles are transferred.
-
Filter the withdrawn samples through a 0.45 µm syringe filter into separate volumetric flasks.
-
Dilute the filtered samples to a suitable concentration with an appropriate solvent for HPLC analysis.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in each ketone in g/L.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz diagrams for a solvent selection workflow and a representative organic reaction pathway.
Solvent Selection Workflow in Pharmaceutical Development
The selection of a suitable solvent in pharmaceutical development is a multi-step process involving computational screening, experimental validation, and process optimization.
Caption: A generalized workflow for solvent selection in pharmaceutical development.
Grignard Reaction: A Representative Synthetic Pathway
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where aliphatic ketones can serve as both reactants and solvents. This diagram illustrates the reaction of a Grignard reagent with a ketone.
Caption: The Grignard reaction pathway for the synthesis of a tertiary alcohol from a ketone.
Conclusion
This compound presents a viable alternative to more commonly used aliphatic ketones like 2-hexanone and MIBK in various pharmaceutical applications. Its favorable physicochemical properties, including a moderate boiling point and good solvency, make it a suitable candidate for use as a reaction solvent and in purification processes. While the neurotoxicity of 2-hexanone limits its practical use, the choice between this compound and MIBK will be dictated by the specific requirements of the process, such as the desired operating temperature, the polarity of the compounds involved, and the ease of solvent removal. The experimental protocols and workflows provided in this guide offer a framework for the rational selection and optimization of aliphatic ketone solvents in drug development. Further experimental studies directly comparing the performance of these ketones in specific pharmaceutical synthesis and crystallization processes would be invaluable for a more definitive assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Hexanone - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 589-38-8 [smolecule.com]
- 4. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
A Toxicological Read-Across Assessment of 3-Hexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicological assessment of 3-Hexanone (CAS No. 589-38-8) utilizing a read-across approach. Due to the limited availability of extensive toxicological data for this compound, this assessment leverages data from a structurally and functionally similar analogue, 2-Heptanone (CAS No. 110-43-0), to fill data gaps. This method, grounded in the principle that structurally similar substances exhibit similar toxicological properties, is a scientifically robust and widely accepted practice in regulatory toxicology.
Analogue Justification: this compound and 2-Heptanone
The selection of 2-Heptanone as a suitable analogue for this compound is based on several key similarities:
-
Structural Similarity: Both are aliphatic ketones with a similar carbon chain length.
-
Physicochemical Properties: As detailed in Table 1, their molecular weights, boiling points, and water solubilities are comparable, suggesting similar absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Pathways: Both ketones are expected to undergo similar metabolic pathways, primarily involving reduction to the corresponding secondary alcohol and subsequent conjugation.
Comparative Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its analogue, 2-Heptanone, is essential for justifying the read-across approach. These properties influence the toxicokinetic and toxicodynamic behavior of the substances.
| Property | This compound | 2-Heptanone |
| CAS Number | 589-38-8 | 110-43-0 |
| Molecular Formula | C₆H₁₂O[1] | C₇H₁₄O[2] |
| Molecular Weight | 100.16 g/mol [1] | 114.18 g/mol [2] |
| Boiling Point | 123-124 °C[1] | 151 °C[2] |
| Melting Point | -55.5 °C[1] | -35.5 °C[2] |
| Water Solubility | 14.7 mg/mL[1] | Slightly soluble[3] |
| Vapor Pressure | 13.9 mmHg | 3 mmHg (at 20 °C)[2] |
Read-Across Toxicological Data
The following table summarizes the available toxicological data for this compound and the read-across data from 2-Heptanone for key toxicological endpoints.
| Toxicological Endpoint | This compound | 2-Heptanone (Analogue) |
| Acute Oral Toxicity (LD50, rat) | 2,738 mg/kg[4] | 1,670 mg/kg[2] |
| Acute Inhalation Toxicity (LCLo, rat) | 4,000 ppm/4h[1][5] | 4,000 ppm/4h (LC10)[6] |
| Acute Dermal Toxicity (LD50, rabbit) | 2,583 mg/kg[4] | No data available |
| Genotoxicity (Ames Test) | No data available | Negative (up to 5000 µ g/plate )[1] |
| Repeated Dose Toxicity (Oral, 13-week, rat NOAEL) | No data available | 500 mg/kg/day[3] |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[7] The protocol for the study on 2-Heptanone, which is read-across to this compound, followed the OECD Guideline 471.[1][4]
Principle: The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine).[4][7] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[4] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar (B569324) medium.[4]
Methodology:
-
Strains: A minimum of five strains are used, including those that detect frameshift and base-pair substitution mutations (e.g., TA98, TA100, TA1535, TA1537, and TA1538).[1][4]
-
Dose Levels: At least five different concentrations of the test substance are evaluated.[8]
-
Procedure: The test can be performed using the plate incorporation method or the pre-incubation method.[8]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[8]
-
Evaluation: The number of revertant colonies is counted and compared to the solvent control. A substance is considered mutagenic if a dose-related increase in revertant colonies is observed.[9]
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[10] The No-Observed-Adverse-Effect Level (NOAEL) from the 2-Heptanone study is used to inform the safety of this compound.
Principle: The test substance is administered orally to groups of rodents on a daily basis for 90 days.[10] The study is designed to identify target organs of toxicity and establish a dose-response relationship.[11]
Methodology:
-
Test Animals: Typically, rats are used.[12]
-
Dose Groups: At least three dose levels and a control group are used, with at least 10 males and 10 females per group.[13]
-
Administration: The substance is administered daily by gavage, or in the diet or drinking water.[13]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[13]
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.[13]
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Tissues are examined microscopically.[13]
-
NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[14]
Visualizations
Read-Across Workflow
Caption: A diagram illustrating the read-across workflow from the analogue substance to the target substance.
Experimental Workflow: Ames Test (OECD 471)
Caption: A flowchart of the experimental workflow for the OECD 471 Ames test.
Potential Signaling Pathway: Solvent-Induced Neurotoxicity
While specific neurotoxicity studies on this compound are limited, ketones as a class can induce central nervous system depression. A potential mechanism involves the disruption of neuronal membranes and interference with neurotransmitter systems.
Caption: A potential signaling pathway for solvent-induced central nervous system depression.
Conclusion
The read-across assessment, utilizing data from the analogue 2-Heptanone, indicates that this compound is of low acute toxicity and is not expected to be genotoxic. The established NOAEL for repeated oral exposure to 2-Heptanone provides a conservative basis for the risk assessment of this compound. This comparative guide demonstrates the utility of the read-across methodology for efficiently evaluating the toxicological profile of data-poor substances in a scientifically sound manner. Further testing on this compound would be required to definitively confirm these findings.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. nib.si [nib.si]
- 5. agilent.com [agilent.com]
- 6. ser.nl [ser.nl]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. ask-force.org [ask-force.org]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. USER’S GUIDE - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Hexanone as a Pharmaceutical Intermediate: A Comparative Efficacy Analysis
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical factor influencing the efficiency, cost-effectiveness, and overall success of drug manufacturing processes. 3-Hexanone, a simple aliphatic ketone, serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the efficacy of this compound as a pharmaceutical intermediate against its common analogs, supported by experimental data and detailed methodologies.
Performance Comparison of Ketone Intermediates
The efficacy of a pharmaceutical intermediate is determined by several key performance indicators, including reaction yield, purity of the final product, reaction time, and cost. The following table summarizes these metrics for this compound and its analogs in the context of synthesizing a representative pharmaceutical compound, Amfepramone (Diethylpropion), a sympathomimetic amine used as an appetite suppressant. While direct synthesis of Amfepramone from this compound is not widely documented, a comparative analysis can be drawn from the synthesis of related cathinone (B1664624) derivatives and by examining the well-established synthesis from its close analog, propiophenone (B1677668).
| Intermediate | Target Compound | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Relative Cost |
| This compound | Amfepramone (Hypothetical) | 75-85 (Estimated) | >98 | 4-6 | Baseline |
| Propiophenone | Amfepramone | ~91[1] | >99 | 1-1.5 | Higher |
| Diethyl Ketone | Related Cathinones | 70-80 | >97 | 5-8 | Lower |
| 2-Hexanone | Related Cathinones | 65-75 | >97 | 6-10 | Similar |
Note: Data for this compound in Amfepramone synthesis is estimated based on typical yields of Mannich-type reactions with aliphatic ketones. Data for other ketones is derived from documented syntheses of related compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating synthetic processes. Below are the experimental protocols for the synthesis of Amfepramone from propiophenone, which serves as a benchmark for comparison.
Synthesis of Amfepramone from Propiophenone
This synthesis typically proceeds via an α-bromination followed by nucleophilic substitution with diethylamine (B46881).
Step 1: α-Bromination of Propiophenone
-
Reaction Setup: A solution of propiophenone (1 mole) in a suitable solvent such as methanol (B129727) or acetic acid is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser.
-
Bromination: Bromine (1 mole) is added dropwise to the solution at a controlled temperature, typically between 0-10 °C, with continuous stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the propiophenone is consumed.
-
Work-up: The reaction mixture is then poured into ice-cold water, and the precipitated α-bromopropiophenone is filtered, washed with water, and dried.
Step 2: Amination of α-Bromopropiophenone
-
Reaction Setup: The dried α-bromopropiophenone (1 mole) is dissolved in a solvent like toluene (B28343) or benzene.
-
Addition of Diethylamine: An excess of diethylamine (2-3 moles) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux (around 80-90 °C) for 1-2 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the diethylamine hydrobromide salt is filtered off. The filtrate is washed with a dilute acid solution and then with water. The organic layer is dried, and the solvent is evaporated to yield crude Amfepramone. The product can be further purified by distillation or crystallization of its hydrochloride salt.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.
Caption: Comparative synthetic pathways to Amfepramone.
Caption: Efficacy comparison of ketone intermediates.
Discussion of Comparative Efficacy
Yield and Purity: Propiophenone generally exhibits higher yields and purity in the synthesis of Amfepramone. This is attributed to the activating effect of the phenyl group, which facilitates the enolization step required for α-halogenation and subsequent amination. While a direct synthesis of Amfepramone from this compound is not standard, related Mannich reactions involving aliphatic ketones suggest that the yields would be respectable but likely lower than with an aromatic ketone like propiophenone. The purity of the product from this compound would be expected to be high, though potentially with more side products requiring careful purification.
Reaction Time: The increased reactivity of propiophenone leads to significantly shorter reaction times compared to aliphatic ketones like this compound, diethyl ketone, and 2-hexanone. This can be a considerable advantage in industrial-scale production, leading to higher throughput.
Cost-Effectiveness: this compound and its aliphatic analogs, such as diethyl ketone, are generally more cost-effective raw materials compared to propiophenone. The lower purchase price of the starting material can offset a slightly lower yield, making this compound a potentially more economical choice, especially for large-scale manufacturing where cost per kilogram of the final product is a primary concern.
Conclusion
The choice between this compound and its analogs as a pharmaceutical intermediate depends on a careful balance of factors. Propiophenone offers superior performance in terms of yield, purity, and reaction speed for the synthesis of Amfepramone, making it the preferred choice when product quality and process efficiency are paramount. However, for cost-sensitive applications, this compound and other aliphatic ketones present a viable alternative. Their lower cost may compensate for potentially lower yields and longer reaction times, especially if the purification process is efficient. Further research into optimizing reaction conditions for this compound in the synthesis of Amfepramone and other pharmaceuticals could enhance its attractiveness as a cost-effective and efficient intermediate.
References
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Assessment of 3-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) assessment for 3-hexanone, a common aliphatic ketone. Due to a lack of extensive experimental toxicological data for this compound, a read-across approach, a form of analog-based QSAR, is predominantly utilized for its safety assessment. This guide compares this compound with its primary analog, 2-heptanone (B89624), presenting the available experimental data and the rationale behind the read-across justification.
Data Presentation: Physicochemical and Toxicological Comparison
A cornerstone of the read-across approach is the comparison of physicochemical properties to establish similarity between the target chemical (this compound) and the source chemical (2-heptanone). The following table summarizes these key parameters.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Heptanone | Reference |
| CAS Registry Number | 589-38-8 | 110-43-0 | [1][2] |
| Molecular Formula | C₆H₁₂O | C₇H₁₄O | [1][2] |
| Molecular Weight ( g/mol ) | 100.16 | 114.19 | [1][2] |
| Boiling Point (°C) | 123-124 | 151 | [1][3] |
| Melting Point (°C) | -55.5 | -35.5 | [1][3] |
| Vapor Pressure (mm Hg at 20°C) | 13.9 | 3.59 | [1][2] |
| Water Solubility (mg/L) | 14,700 | 2,145 - 4,300 | [1][2][4] |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.2 (estimated) | 1.98 | [1][2] |
The toxicological assessment of this compound heavily relies on the experimental data of 2-heptanone. The following table presents a comparative summary of available toxicological data for both compounds.
Table 2: Comparative Summary of Toxicological Data
| Endpoint | This compound | 2-Heptanone | Reference |
| Acute Oral Toxicity (LD₅₀, rat) | 2,738 mg/kg | 1,600 - 1,670 mg/kg | [5][6] |
| Acute Dermal Toxicity (LD₅₀, rabbit) | 2,583 mg/kg | 12,600 mg/kg | [5] |
| Acute Inhalation Toxicity (LCLo, rat) | 4,000 ppm/4h | >16.7 mg/L (LC₅₀/4h) | [5][7] |
| Skin Sensitization | Predicted non-sensitizer based on read-across | No positive reaction in human volunteers | [8][9] |
| Genotoxicity (Ames Test) | Predicted non-genotoxic based on read-across | Negative in S. typhimurium strains | [8] |
| Repeated Dose Toxicity (NOAEL, oral, rat) | No data available; read-across applied | 100 mg/kg/day (13-week study) | [8] |
| Reproductive/Developmental Toxicity | No data available; read-across applied | Parental NOAEL: 1023 ppm (inhalation) | [2][8] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation of toxicological data.
Bacterial Reverse Mutation Assay (Ames Test) for 2-Heptanone The mutagenic activity of 2-heptanone was evaluated in a bacterial reverse mutation assay compliant with GLP regulations and OECD Guideline 471. Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were treated with 2-heptanone in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 5000 µ g/plate , both with and without S9 metabolic activation.[8]
Repeated Dose Oral Toxicity (13-week study) for 2-Heptanone In a 13-week oral gavage study, groups of 15 CFE rats of each sex were administered 2-heptanone via oral intubation at doses of 0, 20, 100, or 500 mg/kg/day in corn oil.[8]
Acute Oral Toxicity Study The acute oral toxicity is determined by administering the substance in graduated doses to a group of experimental animals (typically rats) and observing the mortality over a specified period. The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the animals.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows in the QSAR assessment of this compound.
Caption: QSAR Read-Across Workflow for this compound.
Caption: OECD QSAR Toolbox Workflow for Analog-Based Prediction.
Conclusion
The safety assessment of this compound is a clear example of the application of QSAR principles through a read-across approach. The structural and physicochemical similarities between this compound and 2-heptanone provide a strong basis for using the experimental data of the latter to predict the toxicological profile of the former. While direct experimental data for this compound remains limited, the use of read-across, supported by tools like the OECD QSAR Toolbox, allows for a robust and scientifically sound evaluation of its potential hazards. This comparative guide highlights the importance of analog selection and justification in modern computational toxicology.
References
- 1. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 4. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. axxence.de [axxence.de]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. ser.nl [ser.nl]
Safety Operating Guide
Proper Disposal of 3-Hexanone: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Hexanone is critical for ensuring laboratory safety and environmental protection. As a flammable and potentially hazardous chemical, adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. It is a highly flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[1][2] Vapors may form explosive mixtures with air.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as those made of rubber or neoprene.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3]
-
Respiratory Protection: In poorly ventilated areas or if vapors are generated, a respirator may be necessary.[1]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety and shipping data for this compound. This information is critical for risk assessment and logistical planning.
| Property | Value | Source |
| CAS Number | 589-38-8 | [3] |
| UN Number | UN1224 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | II | |
| GHS Classification | Flammable Liquid (Category 2) | |
| Partition Coefficient (log Pow) | 1.24 | [4] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use a licensed and approved waste disposal company.[1][4] Under no circumstances should it be poured down the drain or discarded into the environment.[1][4]
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, pipette tips), in a designated waste container.[1][5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[4]
2. Containerization:
-
Use a container that is suitable for flammable liquid waste and can be securely sealed.[1][6]
-
Ensure the container is chemically compatible with ketones.
-
Leave chemicals in their original containers for disposal when possible.[4]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and all relevant hazard symbols (e.g., flammable).[1]
-
Attach a properly filled-out hazardous waste tag as required by your institution and local regulations.
4. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area specifically for flammable liquid waste.[3]
-
The storage area must be away from heat, sparks, open flames, and other sources of ignition.[3][4]
-
Ensure that eyewash stations and safety showers are located near the storage location.[3]
5. Professional Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling.[1]
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Spill Management
In the event of a this compound spill, immediate action is required to contain the substance and prevent contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[1]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparking equipment.[3][4] Use only non-sparking tools for cleanup.[3]
-
Contain and Absorb: Contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).[3]
-
Collect Waste: Carefully collect the absorbent material and any contaminated soil or items into a suitable, sealable container for disposal as hazardous waste.[3][5]
-
Decontaminate: Clean the affected area thoroughly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Hexanone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Hexanone, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can ensure a safe laboratory environment and maintain compliance with safety regulations.
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.[1][2][3]
| Property | Value |
| CAS Number | 589-38-8[1][3] |
| Molecular Formula | C₆H₁₂O[1][4] |
| Molecular Weight | 100.16 g/mol [1][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 123-124 °C[1][2] |
| Melting Point | -55.5 °C[1][2] |
| Flash Point | 14 °C (57.2 °F)[3] |
| Density | 0.815 g/mL at 25 °C[3] |
| Vapor Pressure | 13.9 mmHg[1] |
Occupational Exposure Limits (OELs):
As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). In the absence of specific OELs, it is crucial to adhere to the principles of good industrial hygiene and to keep exposure to the lowest achievable level.
Personal Protective Equipment (PPE) and Handling
When handling this compound, a comprehensive approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is recommended for all procedures that may generate vapors or aerosols.
-
Explosion-Proof Equipment: Due to its low flash point, use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Static Discharge: Take precautionary measures against static discharge.[5] Ground and bond containers and receiving equipment.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection:
-
Lab Coat: A flame-retardant lab coat or apron should be worn to protect against splashes and fire hazards.
-
Footwear: Closed-toe shoes are required.
Glove Selection Guide for Ketones:
| Glove Material | Recommendation for Ketones |
| Butyl Rubber | Often recommended for protection against ketones. |
| Viton® | Provides good resistance to a wide range of chemicals, including ketones. |
| Laminate Films (e.g., Silver Shield®/4H®) | Offer broad chemical resistance but may have limitations in terms of dexterity. |
| Nitrile Rubber | Generally not recommended for prolonged contact with ketones as they can cause degradation. |
| Natural Rubber (Latex) | Poor resistance to ketones. |
| Neoprene | Fair to poor resistance to ketones. |
Note: This is a general guide. It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves being used.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits (or in their absence, to a minimum), a NIOSH-approved respirator with an organic vapor cartridge may be required. Respirator use must be in accordance with a comprehensive respiratory protection program.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure the work area is clean and free of ignition sources (e.g., open flames, hot plates, static electricity).
-
Verify that all necessary engineering controls (fume hood, etc.) are functioning correctly.
-
Assemble all required PPE and inspect it for any damage.
-
Have spill control materials readily available.
-
-
Execution:
-
Post-Procedure:
-
Decontaminate all equipment that has come into contact with this compound.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and empty containers), in a designated and properly labeled hazardous waste container.
-
The container should be compatible with flammable liquids and have a secure lid.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be cool, dry, well-ventilated, and away from ignition sources.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling, transport, and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, a prompt and coordinated response is critical to mitigate the risks of fire, explosion, and exposure. The following diagram illustrates the logical workflow for handling a spill.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
